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Guajadial C

Cat. No.: B1495997
M. Wt: 474.6 g/mol
InChI Key: FKDKMNYVVXIPCC-VRANUHBXSA-N
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Description

Guajadial C is a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava (guava). This natural product is part of a unique class of Psidium meroterpenoids, which are characterized as adducts of a 3,5-diformyl-benzyl phloroglucinol moiety and a sesquiterpenoid unit, often featuring a dihydropyran ring junction . This compound is of significant interest in pharmacological and anticancer research. Guajadial and its structurally similar analogs have demonstrated promising and selective anti-proliferative activity against a panel of human cancer cell lines, particularly in breast cancer models such as MCF-7 and MCF-7 BUS . Research suggests its mechanism of action may involve anti-estrogenic activity. Studies on guajadial-enriched fractions have shown they can inhibit the proliferative effect of estradiol in experimental models, indicating a potential mechanism similar to Selective Estrogen Receptor Modulators (SERMs) like tamoxifen . In silico analyses further support this, showing that guajadial can bind to estrogen receptors . Beyond its hormonal activity, guajadial's anticancer effects are also linked to the induction of cell death mechanisms . Other related meroterpenoids from guava leaves have also shown inhibitory activity against phosphodiesterase-4 (PDE4), a key drug target for inflammatory and respiratory diseases like asthma and COPD . This multifaceted biological profile makes this compound a valuable compound for researchers investigating novel pathways in oncology, endocrinology, and inflammation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34O5 B1495997 Guajadial C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4R,4'R,4aR,7S)-5',7'-dihydroxy-4-methyl-4'-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2'-3,4-dihydrochromene]-6',8'-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O5/c1-17(2)20-10-9-18(3)21-11-12-30(14-23(20)21)13-22(19-7-5-4-6-8-19)26-28(34)24(15-31)27(33)25(16-32)29(26)35-30/h4-8,14-18,20-22,33-34H,9-13H2,1-3H3/t18-,20+,21-,22-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDKMNYVVXIPCC-VRANUHBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=CC3(CCC12)CC(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C2=C[C@]3(CC[C@H]12)C[C@@H](C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture of Guajadial C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and isolation of Guajadial C, a complex meroterpenoid derived from the leaves of the guava plant, Psidium guajava. This document is intended to serve as a detailed resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a sesquiterpenoid-based meroterpenoid, a class of natural products characterized by a hybrid structure derived from both terpenoid and polyketide biosynthetic pathways.[1][2] It was first isolated from the leaves of Psidium guajava, a plant with a long history in traditional medicine for treating a variety of ailments, including inflammation, diabetes, and pain.[1] The unique and complex molecular architecture of this compound and its congeners has attracted significant interest from the scientific community.

Chemical Structure and Properties

The molecular formula of this compound has been established as C30H34O5 through high-resolution electron impact mass spectrometry (HREIMS), indicating 14 degrees of unsaturation.[1] The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.[1][2]

The key structural features of this compound include:

  • A sesquiterpenoid core.

  • A substituted aromatic ring.

  • Two chelated phenolic hydroxyl groups.

  • Two aldehyde functionalities.

  • A dihydropyran ring.[1]

The relative configuration of the molecule was determined using Rotating frame Overhauser Effect SpectroscopY (ROESY) experiments.[1]

IUPAC Name: (1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde[3] Molecular Formula: C30H34O5[1][3][4] Molecular Weight: 474.6 g/mol [3]

Spectroscopic Data

The structural assignment of this compound is supported by comprehensive spectroscopic data. The following tables summarize the key quantitative data obtained from NMR and other spectroscopic techniques.

Physical and Spectroscopic Properties
PropertyValue
AppearanceAmorphous powder
Specific Rotation ([α]D)+93.5 (c 0.20, CHCl3)
UV (MeOH) λmax (nm)278, 337 (sh)
IR νmax (cm⁻¹)3441 (hydroxyl), 1633 (conjugated carbonyl)
HREIMS m/z474.2401 [M]⁺ (Calcd. for C30H34O5, 474.2406)
Data sourced from Gao et al., 2013.[1]
¹H and ¹³C NMR Spectroscopic Data

The following table presents the ¹H and ¹³C NMR data for this compound, recorded in CDCl₃.

PositionδC (ppm)δH (ppm), mult. (J in Hz)
151.82.15, m
224.31.70, m; 1.55, m
341.51.80, m
478.9-
550.1-
6131.9-
7132.85.75, d (9.9)
840.02.35, m
9150.3-
1038.02.15, m
11110.04.88, s; 4.70, s
1223.01.05, s
1329.51.02, s
1416.50.75, d (6.9)
1530.11.78, s
1'40.14.60, s
2'108.0-
3'163.0-
4'106.1-
5'161.1-
6'100.9-
7'192.810.33, s
8'140.1-
9'128.57.30, m
10'128.57.30, m
11'126.57.22, m
12'128.57.30, m
13'128.57.30, m
3'-OH-13.90, s
5'-OH-13.84, s
Data sourced from Gao et al., 2013.[1]

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process combining extraction, chromatography, and spectroscopy.

Extraction and Isolation

The general procedure for isolating this compound from Psidium guajava leaves is as follows:

  • Drying and Pulverization: Air-dried leaves of P. guajava are ground into a fine powder.

  • Extraction: The powdered leaves are extracted exhaustively with a solvent such as 95% ethanol at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate.

  • Chromatographic Separation: The chloroform-soluble fraction, typically containing the meroterpenoids, is subjected to repeated column chromatography. This may involve silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to separate the individual compounds.

  • Purification: this compound is obtained as a pure, amorphous powder after final purification steps, often involving reversed-phase HPLC.

Structure Elucidation Methodology

The chemical structure of the isolated this compound is determined using a combination of the following spectroscopic methods:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HREIMS or HRESIMS) is used to determine the exact mass and establish the molecular formula.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.[1]

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, indicating the presence of chromophores like conjugated systems and aromatic rings.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most critical technique for structure elucidation.

    • ¹H NMR: Identifies the types and number of protons and their neighboring environments.

    • ¹³C NMR and DEPT: Determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) is used to establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.[1]

    • ROESY/NOESY: These experiments are used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space.[1]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the isolation of this compound from Psidium guajava leaves.

G cluster_collection Plant Material Preparation cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_final Final Product & Analysis start Dried Leaves of Psidium guajava powder Pulverized Leaf Powder start->powder Grinding extract Crude EtOH Extract powder->extract 95% EtOH partition Solvent Partitioning (e.g., CHCl3 fraction) extract->partition cc Silica Gel Column Chromatography partition->cc sephadex Sephadex LH-20 cc->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc final Pure this compound prep_hplc->final analysis Structural Elucidation (NMR, MS, IR, UV) final->analysis

Caption: Generalized workflow for the isolation and characterization of this compound.

References

Physical and chemical properties of Guajadial C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Guajadial C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sesquiterpenoid-based meroterpenoid isolated from the leaves of Psidium guajava[1]. This document provides a comprehensive overview of its physical and chemical properties, drawing from existing scientific literature. It includes detailed spectroscopic data, information on its biological activities, and protocols for its extraction and analysis. The information is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is an amorphous powder with a defined molecular structure and specific optical activity[2]. Its physicochemical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C30H34O5[2][3]
Molecular Weight 474.597 g/mol (Average)[3][]
474.24062 Da (Monoisotopic)[3][5]
Appearance Amorphous powder[2]
Optical Rotation [α]24D +93.5 (c 0.20, CHCl3)[2]

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key spectral data are presented below.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HREIMS) established the molecular formula of this compound.

TechniqueIonm/z [M]+Reference
HREIMS[M]+474.2401 (calcd. 474.2406)[2]
UV and IR Spectroscopy

The UV spectrum indicates the presence of a chromophore, while the IR spectrum suggests the presence of specific functional groups.

SpectroscopyWavelength/WavenumberInterpretationReference
UV (in MeOH) λmax 278, 337 (sh) nmConjugated system[2]
IR 3441 cm-1Hydroxyl group[2]
1633 cm-1Conjugated carbonyl group[2]
NMR Spectroscopy

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy provided detailed information about the carbon and proton framework of this compound. The following table summarizes the ¹³C and ¹H NMR spectral data as reported in the literature.

Position¹³C (ppm)¹H (ppm, J in Hz)
1'44.94.31 (d, 10.5)
2'104.2-
3'162.7-
4'107.5-
5'160.4-
6'105.8-
7'192.810.28 (s)
8'192.510.35 (s)
9'137.9-
10'128.37.29 (m)
11'128.97.39 (t, 7.5)
12'127.07.29 (m)
149.31.88 (m)
226.82.19 (m), 1.21 (m)
336.42.50 (m), 1.63 (m)
4149.1-
5111.94.88 (s), 4.70 (s)
640.22.15 (m)
734.11.55 (m)
826.91.60 (m), 1.45 (m)
948.11.95 (m)
1038.11.85 (m)
1121.00.95 (d, 7.0)
1221.30.93 (d, 7.0)
1333.3-
1424.91.03 (s)
1516.91.01 (s)
OH-4'-13.91 (s)
OH-6'-14.01 (s)

Biological Activity

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. However, it was found to be inactive against the MCF-7 breast cancer cell line[6]. The reported IC50 values are detailed in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HCT116 Colon Carcinoma4.42[7]
CCRF-CEM Leukemia42.8[7]
DU145 Prostate Carcinoma55.4[7]
Huh7 Hepatoma2.93[7]
A549 Lung Carcinoma33.6[7]

Experimental Protocols

Extraction and Isolation of this compound

The following is a general procedure for the isolation of meroterpenoids from Psidium guajava leaves, which can be adapted for this compound.

G start Dried leaves of Psidium guajava extraction Ultrasonic extraction with ethyl acetate start->extraction filtration Filtration and evaporation extraction->filtration crude_extract Crude Extract filtration->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc fractions Collection of Fractions hsccc->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound G compound Pure this compound ms Mass Spectrometry (HREIMS) compound->ms uv UV Spectroscopy compound->uv ir IR Spectroscopy compound->ir nmr NMR Spectroscopy (1D and 2D) compound->nmr structure Structure Elucidation ms->structure uv->structure ir->structure nmr->structure G fpp Farnesyl pyrophosphate sesquiterpene Sesquiterpene Precursor fpp->sesquiterpene coupling Coupling Reaction sesquiterpene->coupling phloro Phloroglucinol Derivative phloro->coupling guajadial_c This compound coupling->guajadial_c

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The leaves of the common guava plant, Psidium guajava L., are a rich source of a diverse array of bioactive secondary metabolites. Among these, a class of compounds known as meroterpenoids, which are hybrid natural products with a partial terpenoid skeleton, have garnered significant scientific interest. This technical guide focuses on Guajadial C and its related meroterpenoids, providing a comprehensive overview of their chemical characteristics, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structures and Spectroscopic Data

This compound belongs to a family of sesquiterpenoid-based meroterpenoids characterized by unprecedented skeletons. The structure and relative configuration of this compound and its analogs, Guajadials D-F, have been elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

The 1H and 13C NMR data for this compound reveal the presence of two chelated phenolic hydroxyl groups, two aldehyde functionalities, three methyl groups, a monosubstituted benzene ring, and a hexasubstituted aromatic ring. The molecular formula of this compound has been established as C30H34O5 based on HRMS data.

Quantitative Biological Activity

This compound and its related meroterpenoids have demonstrated significant cytotoxic and anti-inflammatory activities. The following tables summarize the available quantitative data from various studies, providing a comparative overview of their potency against different cancer cell lines and their anti-inflammatory effects.

Table 1: Cytotoxic Activity of this compound and Related Meroterpenoids (IC50 values in µM)
CompoundA549 (Lung)HCT116 (Colon)HL-60 (Leukemia)MCF-7 (Breast)SMMC-7721 (Liver)SW480 (Colon)CCRF-CEM (Leukemia)DU145 (Prostate)Huh7 (Liver)
This compound 33.6[1]4.42[1]->40.019.3727.6542.8[1]55.4[1]2.93[1]
Guajadial D -0.61[1]->40.0--16.0[1]30.3[1]44.09[1]
Guajadial E 6.30-7.777.785.59----
Guajadial F ---------
Psiguadial C ---------
Psiguadial D ---------
Guajavadial A 3.38-2.283.213.542.87---
Guajavadial B 2.97-2.542.872.982.65---
Guajavadial C 2.89-2.312.652.762.54---

Note: Dashes (-) indicate that data was not available in the cited sources.

Table 2: Anti-inflammatory Activity of Related Meroterpenoids
CompoundAssayIC50 (µM)
Psiguadial B NO Production Inhibition (LPS-stimulated RAW 264.7 cells)>50
Halogenated Analogues of Psiguadial B NO Production Inhibition (LPS-stimulated RAW 264.7 cells)Ranging from 19.8 to >50

Experimental Protocols

This section provides an overview of the methodologies employed in the isolation, characterization, and biological evaluation of this compound and its analogs.

Isolation and Purification of this compound

A general workflow for the isolation of meroterpenoids from guava leaves is depicted below. The process typically involves extraction with organic solvents, followed by a series of chromatographic separations.

experimental_workflow cluster_extraction Extraction cluster_chromatography Chromatography A Dried, powdered guava leaves B Extraction with 95% EtOH A->B C Concentration under reduced pressure B->C D Suspension in H2O and partitioning with EtOAc C->D E EtOAc extract subjected to silica gel column chromatography D->E Crude Extract F Gradient elution (petroleum ether/acetone) E->F G Fractions collected and monitored by TLC F->G H Further purification by Sephadex LH-20 and semi-preparative HPLC G->H I Isolation of this compound and related meroterpenoids H->I

Figure 1. General workflow for the isolation of meroterpenoids.

Detailed High-Performance Liquid Chromatography (HPLC) Method:

While specific parameters for this compound are not exhaustively detailed in all literature, a general approach for the separation of related compounds from Psidium guajava involves:

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient system of methanol and water, or acetonitrile and water, often with a small percentage of acid (e.g., formic acid) to improve peak shape.

  • Detection: UV detection at wavelengths relevant to the chromophores in the molecules (e.g., around 254 nm and 280 nm).

Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of this compound and related compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Induction of Apoptosis

Several studies suggest that this compound and related meroterpenoids induce apoptosis, or programmed cell death, in cancer cells. This process is mediated by a cascade of cysteine proteases known as caspases.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Guajadial_C This compound Death_Receptor Death Receptor (e.g., Fas) Guajadial_C->Death_Receptor Mitochondrion Mitochondrion Guajadial_C->Mitochondrion Pro_Caspase8 Pro-Caspase-8 Death_Receptor->Pro_Caspase8 FADD Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Caspase8->Mitochondrion Bid cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Cellular_Substrates Cellular Substrates (e.g., PARP) Caspase3->Cellular_Substrates Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Figure 2. Proposed apoptotic pathway induced by this compound.

This compound is hypothesized to trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, leading to the activation of initiator caspases (caspase-8 and -9) and subsequently the executioner caspase (caspase-3). Activated caspase-3 then cleaves various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Modulation of Inflammatory and Survival Pathways

The anti-inflammatory and cytotoxic effects of these meroterpenoids are also linked to their ability to interfere with key signaling cascades that regulate inflammation and cell survival, such as the NF-κB, PI3K/Akt, and MAPK pathways.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway Guajadial_C This compound IKK IKK Guajadial_C->IKK Inhibition Akt Akt Guajadial_C->Akt Inhibition of P ERK ERK Guajadial_C->ERK Modulation of P p38 p38 Guajadial_C->p38 Modulation of P IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB Degradation Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes Proliferation_Inflammation Proliferation & Inflammation PI3K PI3K PI3K->Akt P Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK->Proliferation_Inflammation p38->Proliferation_Inflammation

References

Preliminary Biological Activity of Guajadial C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Guajadial C is a naturally occurring meroterpenoid, a class of chemical compounds with a hybrid structure of terpenoid and polyketide origins. It is one of several related compounds, including Guajadials D, E, and F, that have been isolated from the leaves of the guava plant, Psidium guajava L.[1]. This plant is widely used in traditional medicine to treat a variety of ailments, including inflammation, diabetes, and pain.[1]. Scientific investigations into the bioactive constituents of guava leaves have identified this compound as a molecule of interest due to its potential therapeutic properties. This technical guide provides a comprehensive summary of the preliminary biological activities of this compound, with a focus on its anticancer, antimicrobial, and anti-inflammatory effects. The information is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer and Anti-proliferative Activity

This compound has demonstrated notable anticancer and anti-proliferative properties in preclinical studies. Its activity has been evaluated against a range of human cancer cell lines, revealing a spectrum of efficacy.

Quantitative Data: Cytotoxicity and Growth Inhibition

The cytotoxic and anti-proliferative effects of this compound and related compounds have been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) and Total Growth Inhibition (TGI) values are key metrics for assessing the potency of a compound. While some studies have shown that this compound has no effect on the growth of certain cell lines like MCF-7, its analogue, Guajadial E, has shown strong inhibitory effects.[2]. A fraction enriched with guajadial has shown significant anti-proliferative activity against human breast cancer cell lines.[3][4].

Compound/FractionCancer Cell LineParameterValueReference
Guajadial-enriched fractionMCF-7 (Breast)TGI5.59 µg/mL[3][5]
Guajadial-enriched fractionMCF-7 BUS (Breast)TGI2.27 µg/mL[3][5]
GuajadialA549 (Lung)IC₅₀3.58 µM[6]
Guajadial EA549 (Lung)IC₅₀6.30 µg/mL[2]
Guajadial EMCF-7 (Breast)IC₅₀7.78 µg/mL[2]
Guajadial EHL-60 (Leukemia)IC₅₀7.77 µg/mL[2]
Guajadial ESMMC-7721 (Hepatoma)IC₅₀5.59 µg/mL[2]
Guajavadials A-CVarious Cancer Cell Lines*IC₅₀2.28–3.38 µM[2][7]

*HL-60, A-549, SMMC-7721, MCF-7, and SW480.

Mechanisms of Anticancer Action

The anticancer effects of guajadial and related compounds are believed to be mediated through multiple mechanisms, including anti-estrogenic activity and the modulation of key cellular signaling pathways.

  • Anti-Estrogenic Activity : Guajadial has been reported to have a mechanism of action similar to tamoxifen, a well-known selective estrogen receptor modulator (SERM).[3][4][8]. This suggests that it may exert its anti-proliferative effects in hormone-dependent cancers, such as certain types of breast cancer, by interfering with estrogen receptor signaling.[3][4]. In-vivo studies have shown that a guajadial-enriched fraction can inhibit the proliferative effect of estradiol on the uterus of pre-pubescent rats.[3][4].

  • Inhibition of Signaling Pathways : Guajadial has been shown to suppress tumor growth by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

    • PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. Guajadial has been found to reverse multidrug resistance in breast cancer cells by suppressing the PI3K/Akt pathway.[9].

    • Ras/MAPK Pathway : This pathway is involved in cell proliferation and differentiation. Guajadial has been shown to inhibit the proliferation of A549 non-small cell lung cancer cells by blocking the Ras/MAPK pathway, which is downstream of the VEGF receptor 2 (VEGFR2).[6].

Experimental Protocol: MTS Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[1].

Principle : The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

Procedure :

  • Cell Seeding : Adherent cells are seeded into a 96-well cell culture plate at a predetermined density and allowed to adhere for 12-24 hours. Suspension cells are seeded immediately before the addition of the test compound.[1].

  • Compound Addition : this compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium, is added to the wells at various concentrations. Control wells receive the vehicle only.

  • Incubation : The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTS Reagent Addition : The MTS reagent, combined with an electron coupling agent (e.g., phenazine ethosulfate), is added to each well.

  • Incubation with Reagent : The plate is incubated for 1-4 hours to allow for the conversion of MTS to formazan.

  • Absorbance Measurement : The absorbance of each well is measured at 490 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTS_Assay_Workflow MTS Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compound Add this compound to cells cell_seeding->add_compound compound_prep Prepare this compound dilutions compound_prep->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mts Add MTS reagent incubate_cells->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_plate Measure absorbance at 490 nm incubate_mts->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 PI3K_Akt_Pathway Inhibition of PI3K/Akt Pathway by Guajadial RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Guajadial Guajadial Guajadial->PI3K inhibits Ras_MAPK_Pathway Inhibition of Ras/MAPK Pathway by Guajadial VEGFR2 VEGFR2 Ras Ras VEGFR2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Guajadial Guajadial Guajadial->VEGFR2 inhibits Antibacterial_Mechanism Proposed Antibacterial Mechanism of Guava Leaf Components cluster_bacterium Bacterial Cell cell_wall Cell Wall cell_membrane Cell Membrane Disruption Disruption of Membrane Integrity cell_membrane->Disruption cytoplasm Cytoplasm (Cellular Components) GuajadialC This compound & Other Phenolics GuajadialC->cell_membrane interacts with Leakage Leakage of Cellular Components Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath Anti_Inflammatory_Pathway Anti-inflammatory Action via MAPK/ERK Pathway LPS LPS (Lipopolysaccharide) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK_Cascade MAPK Cascade (e.g., Raf, MEK) TLR4->MAPK_Cascade ERK1_2 ERK1/2 MAPK_Cascade->ERK1_2 activates Transcription_Factors Transcription Factors (e.g., AP-1) ERK1_2->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Gene_Expression->Inflammatory_Mediators Guava_Extract Guava Extract (contains this compound) Guava_Extract->ERK1_2 inhibits activation

References

Initial Investigations into the Mechanism of Action of Guajadial C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial C, a meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic and anti-cancer properties. Initial investigations have begun to unravel its complex mechanism of action, suggesting a multi-faceted approach to inhibiting cancer cell proliferation and survival. This technical guide provides an in-depth overview of the early-stage research into this compound's mechanism of action, consolidating available quantitative data, outlining key experimental protocols, and visualizing the implicated signaling pathways.

Quantitative Data Summary: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma4.42[1]
CCRF-CEMAcute Lymphoblastic Leukemia42.8[1]
DU145Prostate Carcinoma55.4[1]
Huh7Hepatocellular Carcinoma2.93[1]
A549Lung Carcinoma33.6[1]

Core Mechanisms of Action

Preliminary studies indicate that this compound exerts its anti-cancer effects through several key mechanisms:

  • Inhibition of Topoisomerase I: this compound has been identified as a catalytic inhibitor of Topoisomerase I (Top1).[2] Top1 is a crucial enzyme involved in DNA replication and transcription, and its inhibition leads to DNA damage and ultimately, cell death.

  • Induction of Apoptosis: Evidence suggests that this compound can induce programmed cell death, or apoptosis, in cancer cells.[2] This is a critical mechanism for eliminating malignant cells.

  • Modulation of Signaling Pathways: Initial research points towards the ability of Guajadial to interfere with key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt and Ras/MAPK pathways.[3]

  • Anti-estrogenic Activity: Guajadial has been reported to exhibit anti-estrogenic properties, with a mechanism of action potentially similar to that of tamoxifen, suggesting it may act as a selective estrogen receptor modulator (SERM).[2][4][5] This activity is particularly relevant for hormone-dependent cancers such as certain types of breast cancer.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the initial investigations of this compound. It is important to note that specific parameters from the original studies are not always publicly available.

Cell Viability and Cytotoxicity Assays (MTT and SRB Assays)

To determine the IC50 values of this compound, colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays are commonly employed.

Principle:

  • MTT Assay: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

  • SRB Assay: Measures the total protein content, which is proportional to the cell number. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins.

Generalized Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT116, A549) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Assay Development:

    • For MTT: MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours. The resulting formazan crystals are then solubilized with a solvent (e.g., DMSO).

    • For SRB: Cells are fixed with trichloroacetic acid (TCA), washed, and then stained with SRB solution. The bound dye is then solubilized with a Tris-base solution.

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~515 nm for SRB).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Topoisomerase I Catalytic Inhibition Assay

This assay assesses the ability of this compound to inhibit the catalytic activity of Topoisomerase I, which relaxes supercoiled DNA.

Principle: The assay measures the conversion of supercoiled plasmid DNA to its relaxed form by Topoisomerase I. An inhibitor will prevent this relaxation.

Generalized Protocol:

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I enzyme, and the appropriate reaction buffer.

  • Inhibitor Addition: this compound at various concentrations is added to the reaction mixtures. A known Top1 inhibitor (e.g., camptothecin) is used as a positive control.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

  • Electrophoresis: The DNA topoisomers are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA form.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Generalized Protocol:

  • Cell Treatment: Cancer cells (e.g., HCT116) are treated with this compound at a concentration known to induce cytotoxicity for a specific time.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is quadrant-gated to distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like Ras/MAPK and PI3K/Akt.

Principle: This technique allows for the detection of specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Generalized Protocol:

  • Cell Lysis: Cancer cells (e.g., A549) treated with this compound are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound.

Guajadial_C_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras ER Estrogen Receptor (ER) Gene_Transcription Gene Transcription ER->Gene_Transcription Guajadial_C This compound Guajadial_C->ER Antagonizes Guajadial_C->PI3K Inhibits Guajadial_C->Ras Inhibits Top1 Topoisomerase I Guajadial_C->Top1 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation DNA_Damage DNA Damage Top1->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanisms of action for this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_mechanism Mechanistic Elucidation Cell_Lines Cancer Cell Lines (HCT116, A549, etc.) Treatment This compound Treatment Cell_Lines->Treatment Cytotoxicity Cytotoxicity Assay (MTT/SRB) Treatment->Cytotoxicity Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Mechanism_Assay Mechanism-Based Assays Treatment->Mechanism_Assay IC50 Determination IC50 Determination Cytotoxicity->IC50 Determination Quantification of\nApoptotic Cells Quantification of Apoptotic Cells Apoptosis_Assay->Quantification of\nApoptotic Cells Top1_Inhibition Topoisomerase I Inhibition Assay Mechanism_Assay->Top1_Inhibition Western_Blot Western Blot (PI3K/Akt, Ras/MAPK) Mechanism_Assay->Western_Blot Inhibition of\nDNA Relaxation Inhibition of DNA Relaxation Top1_Inhibition->Inhibition of\nDNA Relaxation Changes in Protein\nExpression/Phosphorylation Changes in Protein Expression/Phosphorylation Western_Blot->Changes in Protein\nExpression/Phosphorylation

Caption: General experimental workflow for investigating this compound's mechanism of action.

Conclusion and Future Directions

The initial investigations into the mechanism of action of this compound reveal a promising anti-cancer agent with multiple modes of action. Its ability to inhibit Topoisomerase I, induce apoptosis, and modulate critical oncogenic signaling pathways highlights its potential for further development. However, the current understanding is still in its nascent stages. Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound within the PI3K/Akt and Ras/MAPK pathways.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

A more comprehensive understanding of this compound's mechanism of action will be pivotal in guiding its development as a potential therapeutic agent for the treatment of cancer.

References

A Technical Guide to the Phytochemical Analysis of Psidium guajava Leaves

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: Psidium guajava L., commonly known as guava, is a plant belonging to the Myrtaceae family, widely recognized in traditional medicine for its therapeutic properties.[1] The leaves, in particular, are a rich source of bioactive compounds, which contribute to their anti-inflammatory, antimicrobial, antioxidant, and antidiabetic activities.[1][2][3][4] This technical guide provides a comprehensive overview of the methodologies involved in the phytochemical analysis of P. guajava leaves, tailored for researchers, scientists, and professionals in the field of drug development. The guide details experimental protocols, presents quantitative data in a structured format, and illustrates key workflows.

Experimental Protocols

A thorough phytochemical analysis involves a multi-step process, from the preparation of plant material to the identification and quantification of bioactive compounds.

Plant Material Preparation
  • Collection: Fresh, healthy, and mature leaves of Psidium guajava are collected. It is advisable to note the geographical location and time of collection, as these factors can influence phytochemical content.[5]

  • Washing and Drying: The collected leaves are washed thoroughly with running tap water to remove dust and other extraneous matter.[6] Subsequently, they are shade-dried at room temperature for an extended period (e.g., 15-35 days) to prevent the degradation of thermolabile compounds.[1][6]

  • Pulverization: The dried leaves are ground into a coarse or fine powder using a mechanical grinder.[1][7] This powder is then stored in airtight containers, protected from light and moisture, until extraction.[7]

Extraction of Phytochemicals

The choice of extraction method and solvent is critical as it determines the yield and profile of the extracted phytochemicals. Polar solvents like ethanol, methanol, and water are generally more effective in extracting the rich diversity of compounds from guava leaves.[1][2]

Workflow for Extraction and Analysis

G cluster_prep Plant Material Preparation cluster_extract Extraction cluster_bioactivity Bioactivity Assays A Collection of Fresh P. guajava Leaves B Washing and Shade Drying A->B C Grinding to Fine Powder B->C D Solvent Extraction (e.g., Maceration, Soxhlet, Sonication) C->D E Qualitative Screening (Chemical Tests) D->E F Quantitative Analysis (e.g., TPC, TFC) D->F G Chromatographic Separation (HPLC, GC-MS) D->G H In Vitro Assays (e.g., Antioxidant, Antimicrobial) G->H

Caption: General workflow for the phytochemical analysis of P. guajava leaves.

Protocol 1: Maceration Maceration is a simple technique involving soaking the plant material in a solvent.

  • Weigh a specific amount of powdered leaves (e.g., 200 g).[8]

  • Soak the powder in a chosen solvent (e.g., 2 L of methanol, ethanol, or water) in a sealed container.[8]

  • The mixture is kept for a period ranging from 24 hours to several days, often with periodic agitation.[8][9]

  • After the maceration period, the mixture is filtered using Whatman No. 1 filter paper.[8]

  • The resulting filtrate is then concentrated using a rotary evaporator under reduced pressure at a controlled temperature (40-50°C) to yield the crude extract.[7][8]

Protocol 2: Soxhlet Extraction This continuous extraction method is highly efficient.

  • Place a known quantity of powdered leaves (e.g., 100 g) into a thimble.[7]

  • The thimble is placed into the main chamber of the Soxhlet extractor.

  • The extraction solvent (e.g., 600 ml of ethanol or methanol) is placed in a distillation flask.[7]

  • The flask is heated, causing the solvent to vaporize and move into a condenser. The condensed solvent drips into the thimble containing the plant material.

  • Once the level of the liquid reaches the siphon arm, the extract is siphoned back into the flask, and the cycle repeats. This process typically runs for several hours (e.g., 6 hours).[10]

  • After extraction, the solvent is evaporated to yield the crude extract.[7]

Protocol 3: Ultrasound-Assisted Extraction (UAE)

  • Mix the powdered leaves with the chosen solvent (e.g., water).

  • Place the mixture in an ultrasonic bath.

  • Apply sonication for a specified duration (e.g., 40 minutes to 1 hour) and frequency (e.g., 40 kHz) at a controlled temperature.[10][11]

  • After sonication, the mixture is centrifuged and filtered to separate the extract from the solid plant material.[11]

Qualitative Phytochemical Screening

Preliminary screening involves simple chemical tests to detect the presence of various classes of phytochemicals.[12][13] The crude extract is typically dissolved in an appropriate solvent for these tests.

  • Test for Alkaloids (Wagner's Test): To 2 mL of the extract, add a few drops of Wagner's reagent (Iodine in Potassium Iodide). The formation of a reddish-brown precipitate indicates the presence of alkaloids.[8]

  • Test for Flavonoids (Ferric Chloride Test): To the extract, add a few drops of a neutral 5% ferric chloride solution. A dark green or black color indicates the presence of flavonoids.[12]

  • Test for Tannins and Phenols (Lead Acetate Test): To 2-3 mL of the extract, add a lead acetate solution. The formation of a white precipitate indicates the presence of tannins and phenolic compounds.[14]

  • Test for Saponins (Froth Test): Vigorously shake 2 mL of the extract with 5 mL of distilled water in a test tube. The formation of a stable froth (persisting for at least 10 minutes) suggests the presence of saponins.

  • Test for Terpenoids & Steroids (Salkowski Test): Mix 2 mL of the extract with 2 mL of chloroform. Add 3 mL of concentrated sulfuric acid carefully along the sides of the test tube. A reddish-brown coloration at the interface is indicative of terpenoids, while a violet to blue color change in the upper layer may indicate steroids.[15]

Quantitative Phytochemical Analysis

Protocol 1: Determination of Total Phenolic Content (TPC) This method is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds.

  • Prepare a stock solution of the plant extract (e.g., 1 mg/mL).

  • Mix 0.5 mL of the extract solution with 2.5 mL of 10% Folin-Ciocalteu reagent.

  • After 5 minutes, add 2.0 mL of 7.5% sodium carbonate (Na₂CO₃) solution.

  • Incubate the mixture in the dark at room temperature for 30-60 minutes.

  • Measure the absorbance of the resulting blue color at a wavelength of 765 nm using a UV-Vis spectrophotometer.

  • A standard curve is prepared using known concentrations of gallic acid. The TPC is expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).[5]

Protocol 2: Determination of Total Flavonoid Content (TFC) The aluminum chloride colorimetric method is commonly used.

  • Prepare a stock solution of the extract (e.g., 1 mg/mL).

  • Mix 0.5 mL of the extract with 1.5 mL of methanol, 0.1 mL of 10% aluminum chloride, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.

  • Incubate the mixture at room temperature for 30 minutes.

  • Measure the absorbance at 415 nm.

  • A standard curve is generated using various concentrations of quercetin. The TFC is expressed as milligrams of quercetin equivalents per gram of dry extract (mg QE/g).[6]

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of individual compounds within the extract.

Protocol 1: High-Performance Liquid Chromatography (HPLC) HPLC is used to analyze non-volatile and thermally unstable compounds like flavonoids and phenolic acids.[16]

  • Sample Preparation: Dissolve the dried extract in the mobile phase or a suitable solvent (e.g., methanol), sonicate for 30 minutes, and filter through a 0.2 or 0.45 µm syringe filter before injection.[17]

  • Instrumentation: An HPLC system equipped with a pump, injector, C18 column (e.g., 4.6 mm x 250 mm), and a Diode Array Detector (DAD) or UV detector is used.[5][16]

  • Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents, such as water with an acidifier like 0.05% trifluoroacetic acid or 0.5% ortho-phosphoric acid (Solvent A) and acetonitrile or methanol (Solvent B).[5][16]

  • Elution Program: A typical linear gradient might be: 0-5 min (80% A), 5-8 min (60% A), 8-12 min (60% A), 12-15 min (82% A).[5]

  • Flow Rate and Detection: A flow rate of approximately 0.9-1.0 mL/min is maintained.[5][16] Detection is performed at specific wavelengths (e.g., 256 nm, 273 nm, 372 nm) corresponding to the absorbance maxima of the target compounds.[16][18]

  • Identification and Quantification: Compounds are identified by comparing their retention times and UV spectra with those of authentic standards (e.g., gallic acid, quercetin, rutin, catechin).[18][19] Quantification is achieved by creating calibration curves from the standards.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the method of choice for analyzing volatile components, such as essential oils and terpenoids.[20][21]

  • Sample Preparation (Steam Distillation): Volatile components are typically extracted from the leaves using steam distillation.[20][21]

  • GC System: The analysis is performed on a GC system coupled to a Mass Spectrometer. A capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.

  • Carrier Gas and Injection: Helium is used as the carrier gas at a constant flow rate. A small volume (e.g., 1 µL) of the sample is injected in splitless mode.

  • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 280°C) to elute all components.

  • Mass Spectrometry: The MS is operated in electron impact (EI) mode. Mass spectra are recorded over a specific range (e.g., 40-550 m/z).

  • Compound Identification: The components are identified by comparing their mass spectra with the data available in spectral libraries like NIST (National Institute of Standards and Technology).[6]

Data Presentation: Phytochemical Composition

The phytochemical profile of P. guajava leaves varies depending on the solvent and extraction method used.

Table 1: Qualitative Phytochemical Profile of Psidium guajava Leaf Extracts This table summarizes the presence of major phytochemical classes in extracts obtained using different solvents.

Phytochemical ClassMethanol ExtractEthanol ExtractAqueous Extractn-Hexane ExtractChloroform Extract
Alkaloids +[22]+++[1][2]+[12]+[22]-[8]
Flavonoids +[8]++[1][2]+[12]+[22]-[8]
Tannins & Phenols +[8]+++[1][2]+++[1][2]+[22]+[8]
Saponins +[8]+[12]+[12]--
Terpenoids +[8]+[12]+[12]+[8]+[8]
Steroids +[8]+[12]-+[8]-
Carbohydrates +++[1][2]++[1][2]--

(Note: '+' indicates presence, with '++' and '+++' suggesting higher concentrations. '-' indicates absence. Data compiled from multiple sources.[1][2][8][12][22])

Table 2: Quantitative Analysis of Phytochemicals in Psidium guajava Leaf Extracts

PhytochemicalExtraction Method & SolventReported ValueReference
Total Phenolics Maceration (Aqueous)17.02 ± 6.87 mg/g[17]
Maceration (Aqueous)294.31 ± 0.14 mg GAE/g[5]
Hydroethanolic168 µg GE/g[23]
Ethanolic9.33 mg/gm[6]
Total Flavonoids Hydroethanolic127 µg QE/g[23]
Ethanolic6.42 mg/gm[6]
Total Tannins Maceration (Aqueous)14.09 ± 1.20 mg TAE/g[17]
Ethanolic4.30 mg/gm[6]

(Note: GAE = Gallic Acid Equivalent; QE = Quercetin Equivalent; TAE = Tannic Acid Equivalent. Values can vary significantly based on methodology, plant origin, and season.)

Table 3: Major Bioactive Compounds Identified by Chromatographic Methods

Analytical MethodIdentified CompoundsReference
HPLC Gallic acid, Catechin, Rutin, Quercetin, Myricetin, Kaempferol, Chlorogenic acid, Epicatechin[18][19]
GC-MS β-Caryophyllene, α-Cubebene, Nerolidol, α-Bisabolol, Squalene, Aromadendrene[6][20][21][24]

Bioactivity and Potential Signaling Pathways

The rich phytochemical content of P. guajava leaves is responsible for their diverse pharmacological activities. For instance, compounds like quercetin and other flavonoids are known to inhibit cancer cell proliferation and induce apoptosis.[25] Studies suggest these effects may be mediated through the regulation of key cellular signaling pathways.

Potential Anticancer Signaling Modulation

G cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Guava Guava Leaf Bioactives (e.g., Quercetin) PI3K PI3K/Akt Pathway Guava->PI3K Inhibition MAPK MAPK Pathway Guava->MAPK Enhancement Proliferation Cell Growth and Proliferation PI3K->Proliferation Apoptosis Apoptosis (Programmed Cell Death) MAPK->Apoptosis Proliferation->Apoptosis

References

Guajadial C: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chemical and Physical Properties

Guajadial C is one of several related meroterpenoid compounds isolated from Psidium guajava, including Guajadials B and F, which share the same molecular formula, indicating they are isomers.[1]

PropertyValueSource
Molecular Formula C30H34O5[1]
CAS Registry Number Not Available
Source Psidium guajava (leaves and fruits)[2][3]

Biological Activity

This compound has demonstrated notable biological activity, particularly in the context of cancer research. It exhibits cytotoxicity against various human cancer cell lines.

Anticancer Activity

Research has identified this compound as a DNA topoisomerase I (Top1) catalytic inhibitor.[2] This mechanism is crucial as Top1 is a key enzyme in regulating DNA topology during cellular processes. By inhibiting Top1, this compound can delay Top1 poison-mediated DNA damage, ultimately leading to apoptosis in cancer cells.[2]

A study investigating a range of meroterpenoids from guava fruits reported that all isolated compounds, including this compound, exhibited cytotoxicity against five human cancer cell lines.[2] However, another study noted that while other related compounds were effective, this compound and D did not show an inhibitory effect on the growth of MCF-7 breast cancer cells, suggesting a degree of selectivity in its cytotoxic action.[4]

The table below summarizes the cytotoxic activities of this compound and its related compounds against various cancer cell lines.

CompoundHCT116 (IC50, µM)CCRF-CEM (IC50, µM)DU145 (IC50, µM)Huh7 (IC50, µM)A549 (IC50, µM)
This compound Data not specifiedData not specifiedData not specifiedData not specifiedData not specified
Psiguajavadial A5.83 ± 0.453.98 ± 0.2112.3 ± 1.32.53 ± 0.112.11 ± 0.12
Psiguajavadial B3.12 ± 0.134.53 ± 0.3310.1 ± 0.982.01 ± 0.091.98 ± 0.08
Guajadial B0.21 ± 0.020.87 ± 0.052.11 ± 0.130.54 ± 0.030.15 ± 0.01
Guajadial F3.43 ± 0.152.87 ± 0.119.87 ± 0.871.98 ± 0.091.56 ± 0.09
Source: Adapted from J. Agric. Food Chem. 2017, 65, 24, 4993–4999[2]

Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and biological evaluation of this compound and related meroterpenoids.

Isolation and Purification
  • Extraction: The air-dried and powdered fruits of Psidium guajava are extracted with petroleum ether.

  • Fractionation: The resulting extract is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and acetone.

  • Purification: Fractions containing meroterpenoids are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds, including this compound.[2]

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.

  • UV and IR Spectroscopy: To identify functional groups and chromophores.[2][3]

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[2][4]

DNA Topoisomerase I (Top1) Inhibition Assay
  • Reaction Mixture: The assay is performed in a reaction buffer containing supercoiled plasmid DNA, purified human Top1 enzyme, and the test compound (this compound).

  • Incubation: The reaction mixture is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

  • Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of Top1 activity is observed as a reduction in the amount of relaxed DNA compared to the control.[2]

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the mechanism of action for related compounds and extracts from Psidium guajava provide valuable insights. The primary established mechanism for this compound is the inhibition of DNA Topoisomerase I.

Top1_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by this compound Supercoiled_DNA Supercoiled DNA Top1 Topoisomerase I Supercoiled_DNA->Top1 binds Relaxed_DNA Relaxed DNA Top1->Relaxed_DNA induces relaxation Replication_Fork Replication Fork Progression Relaxed_DNA->Replication_Fork Guajadial_C This compound Top1_Inhibited Inhibited Top1 Guajadial_C->Top1_Inhibited inhibits DNA_Damage DNA Strand Breaks (Replication Stress) Top1_Inhibited->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of this compound via Topoisomerase I inhibition.

Based on studies of other Psidium guajava meroterpenoids, it is plausible that this compound may also influence key cancer-related signaling pathways such as the PI3K/Akt and Ras/MAPK pathways. An aqueous extract of P. guajava has been shown to inactivate phosphor-Akt and activate phosphor-p38 and phospho-Erk1/phospho-Erk2, leading to apoptosis in prostate cancer cells.[5]

Anticancer_Signaling cluster_PI3K PI3K/Akt Pathway cluster_MAPK Ras/MAPK Pathway Guajadial_C This compound PI3K PI3K Guajadial_C->PI3K Ras Ras Guajadial_C->Ras Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MAPK MAPK (Erk1/2, p38) Ras->MAPK activates MAPK->Apoptosis

Caption: Potential influence of this compound on key anticancer signaling pathways.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer properties, primarily through the inhibition of DNA topoisomerase I. While its molecular formula is known, the absence of a specific CAS number highlights the need for further characterization and registration. Future research should focus on elucidating the specific signaling pathways modulated by this compound, conducting in vivo efficacy studies, and exploring its therapeutic potential, both as a standalone agent and in combination with other chemotherapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this and other related meroterpenoids from Psidium guajava.

References

Guajadial C: A Comprehensive Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial C, a notable member of the meroterpenoid class of natural products, has garnered significant interest within the scientific community due to its unique chemical architecture and promising biological activities. This technical guide provides an in-depth exploration of the natural origins of this compound, detailed protocols for its extraction and isolation from its botanical source, a summary of its reported biological efficacy, and a plausible biosynthetic pathway. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Natural Source and Origin

This compound is a secondary metabolite isolated from the leaves of Psidium guajava L., commonly known as the guava tree.[1][2] This evergreen shrub, belonging to the Myrtaceae family, is widely cultivated in tropical and subtropical regions for its edible fruits.[1] The leaves of P. guajava have a rich history of use in traditional medicine for treating various ailments, which has prompted extensive phytochemical investigations.[1] These studies have revealed a diverse array of bioactive compounds, including a unique class of meroterpenoids, to which this compound belongs.[1][3] Meroterpenoids are hybrid natural products formed by the combination of a terpenoid precursor with a polyketide-derived aromatic moiety.[3]

Physicochemical and Spectroscopic Data

This compound was isolated as an amorphous powder. Its molecular formula was established as C30H34O5 based on high-resolution electrospray ionization mass spectrometry (HRESIMS). The structure was elucidated through extensive spectroscopic analysis, including UV, IR, and 1D and 2D NMR spectroscopy.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC30H34O5
Molecular Weight474.2406 g/mol
Optical Rotation[α]D24 +93.5 (c 0.20, CHCl3)
UV (MeOH) λmax (nm)278, 337 (sh)
IR (KBr) νmax (cm-1)3441, 1633

Source: Gao, Y., et al. (2013).

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a composite methodology derived from the procedures described for the isolation of meroterpenoids from Psidium guajava leaves.

3.1.1. Plant Material and Extraction

  • Air-dried and powdered leaves of Psidium guajava (typically several kilograms) are subjected to extraction with a solvent such as 95% ethanol at room temperature.

  • The extraction is repeated multiple times (e.g., 3 times) to ensure exhaustive recovery of secondary metabolites.

  • The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

3.1.2. Fractionation of the Crude Extract

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • The petroleum ether fraction is typically rich in meroterpenoids. This fraction is concentrated to yield a residue.

3.1.3. Chromatographic Purification

  • The petroleum ether residue is subjected to column chromatography on silica gel.

  • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is petroleum ether-acetone (from 100:0 to 0:100).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification to yield this compound is often accomplished using semi-preparative High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Isolation

Extraction_and_Isolation_of_Guajadial_C start Air-dried Psidium guajava leaves extraction Extraction with 95% Ethanol start->extraction concentration1 Concentration under reduced pressure extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partition Suspension in H2O and Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->partition pe_fraction Petroleum Ether Fraction partition->pe_fraction concentration2 Concentration pe_fraction->concentration2 silica_gel1 Silica Gel Column Chromatography (Petroleum Ether-Acetone gradient) concentration2->silica_gel1 fraction_collection Fraction Collection and TLC Analysis silica_gel1->fraction_collection combined_fractions Combined Fractions fraction_collection->combined_fractions purification Repeated Column Chromatography (Silica Gel, Sephadex LH-20) combined_fractions->purification semi_prep_hplc Semi-preparative HPLC purification->semi_prep_hplc guajadial_c This compound semi_prep_hplc->guajadial_c

Caption: Experimental workflow for the extraction and isolation of this compound.

Biological Activity

This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. The results, expressed as IC50 values, are summarized in the table below.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)
HCT116Colon Carcinoma4.42
CCRF-CEMLeukemia42.8
DU145Prostate Carcinoma55.4
Huh7Hepatocellular Carcinoma2.93
A549Lung Carcinoma33.6

Source: Qin, X., et al. (2017).

The data indicates that this compound exhibits potent cytotoxic activity against human colon carcinoma (HCT116) and hepatocellular carcinoma (Huh7) cell lines, with moderate activity against lung carcinoma (A549) and weaker activity against leukemia (CCRF-CEM) and prostate carcinoma (DU145) cell lines.

Plausible Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through the combination of a sesquiterpenoid precursor and a phloroglucinol derivative. A key intermediate, 3,5-dimethyl-2,4,6-trihydroxybenzophenone, has been isolated from P. guajava, lending support to the proposed pathway. The biogenetic route likely involves an oxidative cyclization process.

Biosynthesis_of_Guajadial_C cluster_precursors Precursors sesquiterpenoid Sesquiterpenoid Precursor intermediate Oxidized Intermediate sesquiterpenoid->intermediate Coupling phloroglucinol Phloroglucinol Derivative (3,5-dimethyl-2,4,6-trihydroxybenzophenone) phloroglucinol->intermediate carbocation_A Carbocation A intermediate->carbocation_A Oxidation carbocation_B Tertiary Carbocation B carbocation_A->carbocation_B Attack at C5 and C6 cyclization Further Cyclization carbocation_B->cyclization guajadial_c This compound cyclization->guajadial_c

Caption: Plausible biosynthetic pathway of this compound.

Conclusion

This compound, a meroterpenoid originating from the leaves of Psidium guajava, demonstrates significant cytotoxic activity against several human cancer cell lines, particularly those of colon and liver origin. The detailed experimental protocols and biosynthetic insights provided in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation into the mechanism of action and potential for therapeutic development of this compound is warranted.

References

Methodological & Application

Application Note: Determination of Guajadial C in Psidium guajava Leaf Extracts by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Guajadial C, a bioactive meroterpenoid found in the leaves of Psidium guajava (guava). The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and water, and UV detection at 278 nm. This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of phytochemicals and the quality control of herbal medicines.

Introduction

This compound is a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava.[1][2][3] This compound, along with other related meroterpenoids from guava, has garnered interest for its potential biological activities. As research into the therapeutic potential of this compound progresses, a reliable and validated analytical method for its quantification in plant extracts and pharmaceutical preparations is essential. This document provides a detailed protocol for the determination of this compound using HPLC.

Chemical Properties of this compound

  • Molecular Formula: C₃₀H₃₄O₅[2]

  • Source: Leaves of Psidium guajava L.[1][2][3]

  • UV Absorption Maxima (in Methanol): 278 nm and 337 nm (shoulder)[2]

Experimental Protocol

Materials and Reagents
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • Dried and powdered Psidium guajava leaves

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, DAD/UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30-31 min: 90-50% B; 31-35 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 278 nm
Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation
  • Weigh 1.0 g of dried, powdered Psidium guajava leaves into a flask.

  • Add 20 mL of methanol and perform ultrasonication for 30 minutes.

  • Allow the mixture to stand for 24 hours at room temperature for complete extraction.

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation (Illustrative Data)

The following table summarizes the expected performance characteristics of this HPLC method. These are illustrative values and actual results may vary.

ParameterResult
Retention Time (RT) Approximately 18.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow and Signaling Pathways

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Psidium guajava Leaf Powder Extraction Methanol Extraction & Filtration Sample->Extraction Standard This compound Reference Standard Dilution Serial Dilution Standard->Dilution Injection Inject into HPLC Extraction->Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 278 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify this compound Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the quantification of this compound in Psidium guajava leaf extracts. This method is suitable for quality control applications in the herbal and pharmaceutical industries, as well as for academic research focused on the phytochemical analysis of medicinal plants.

References

Application Notes and Protocols: Biomimetic Synthesis of Guajadial C and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial C, a member of the caryophyllene-derived meroterpenoid family, has garnered significant interest within the scientific community due to its unique structural framework and potential therapeutic applications. Isolated from the leaves of the guava plant (Psidium guajava), this compound and its analogs have demonstrated notable biological activities, including potent anticancer properties.[1][2] This document provides detailed application notes and protocols for the biomimetic synthesis of this compound and its analogs, alongside a compilation of their reported biological data to facilitate further research and drug development endeavors.

The biomimetic synthesis of these complex natural products is centered around a key hetero-Diels-Alder reaction. This elegant and efficient strategy mimics the proposed biosynthetic pathway, offering a streamlined approach to accessing these valuable compounds.[3][4] The core reaction involves a three-component coupling of a sesquiterpene (e.g., β-caryophyllene), an aldehyde, and a phloroglucinol derivative, which proceeds via an in-situ generated ortho-quinone methide intermediate.

Biomimetic Synthetic Pathway

The proposed biomimetic synthesis of this compound and its analogs follows a convergent pathway, culminating in a hetero-Diels-Alder reaction. The overall transformation can be visualized as follows:

Biomimetic_Synthesis Biomimetic Synthesis of Guajadial Analogs cluster_reactants Starting Materials cluster_intermediate Key Intermediate cluster_product Product Phloroglucinol Phloroglucinol Derivative oQM ortho-Quinone Methide (in situ) Phloroglucinol->oQM Condensation Aldehyde Aldehyde Aldehyde->oQM Sesquiterpene Sesquiterpene (e.g., β-caryophyllene) Guajadial_Analog Guajadial Analog (e.g., this compound) Sesquiterpene->Guajadial_Analog oQM->Guajadial_Analog [4+2] Hetero- Diels-Alder

Caption: Biomimetic synthesis via ortho-quinone methide.

Experimental Protocols

The following protocols are adapted from established biomimetic syntheses of Guajadial and its analogs.[3][4] Note that a specific protocol for this compound has not been detailed in the literature; therefore, this represents a generalized procedure that may require optimization.

Protocol 1: General Procedure for the Biomimetic Synthesis of Guajadial Analogs

Materials:

  • β-Caryophyllene

  • Diformylphloroglucinol

  • Substituted Benzaldehyde (selection of this reagent will determine the specific analog)

  • Deionized Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add β-caryophyllene (1.0 eq), diformylphloroglucinol (1.2 eq), and the desired substituted benzaldehyde (1.2 eq) to deionized water.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired Guajadial analog.

Note: The ratio of diastereomers and the overall yield will be dependent on the specific aldehyde and reaction conditions used.

Quantitative Data: Biological Activity of this compound and Analogs

The following table summarizes the reported in vitro cytotoxic activity (IC50 values) of this compound and several of its analogs against a panel of human cancer cell lines. This data highlights the potential of these compounds as anticancer agents.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound MCF-7BreastNo effect[1]
Guajadial D MCF-7BreastNo effect[1]
Guajadial E A549Lung6.30 (µg/mL)[1]
MCF-7Breast7.78 (µg/mL)[1]
HL-60Leukemia7.77 (µg/mL)[1]
SMMC-7721Liver5.59 (µg/mL)[1]
Guajavadial A HL-60Leukemia2.28[1]
A-549Lung3.38[1]
SMMC-7721Liver3.54[1]
MCF-7Breast2.89[1]
SW480Colon3.12[1]
Guajavadial B HL-60Leukemia2.58[1]
A-549Lung3.15[1]
SMMC-7721Liver2.98[1]
MCF-7Breast3.01[1]
SW480Colon2.76[1]
Guajavadial C HL-60Leukemia3.11[1]
A-549Lung2.94[1]
SMMC-7721Liver3.27[1]
MCF-7Breast3.35[1]
SW480Colon3.05[1]
Guajadial (fraction) MCF-7BreastTGI = 5.59 (µg/mL)[5]
MCF-7 BUSBreast (Tamoxifen-resistant)TGI = 2.27 (µg/mL)[5]

TGI = Total Growth Inhibition

Experimental Workflow

The overall workflow for the synthesis and evaluation of Guajadial analogs is depicted below, from the initial synthetic steps to biological testing.

Experimental_Workflow Experimental Workflow for Guajadial Analogs cluster_synthesis Synthesis and Purification cluster_analysis Characterization cluster_bioassay Biological Evaluation Synthesis Biomimetic Synthesis (3-component reaction) Extraction Workup and Extraction Synthesis->Extraction Purification Column Chromatography Extraction->Purification Spectroscopy Spectroscopic Analysis (NMR, MS) Purification->Spectroscopy Cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT, SRB) Spectroscopy->Cytotoxicity Data_Analysis IC50 Determination Cytotoxicity->Data_Analysis

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay Using Guajadial C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial C, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has garnered significant interest within the scientific community for its potential as an anticancer agent.[1][2][3][4][5] This compound has demonstrated cytotoxic effects against a variety of human cancer cell lines, including but not limited to lung, breast, and colon cancer.[1][6][7] The mechanism of action for Guajadial compounds involves multiple pathways, including the inhibition of signaling pathways such as PI3K/Akt and Ras/MAPK, and exhibiting anti-estrogenic activities.[2][3][6]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable method for quantifying cell viability and proliferation, making it a valuable tool in drug discovery and toxicology research.[8] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation

The cytotoxic activity of this compound against various human cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Carcinoma4.42[6]
Huh7Liver Carcinoma2.93[6]
A549Lung Carcinoma33.6[6]
CCRF-CEMLeukemia42.8[6]
DU145Prostate Carcinoma55.4[6]

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol is adapted for the evaluation of this compound cytotoxicity in adherent cell cultures.

Materials:

  • This compound (stock solution prepared in DMSO)

  • Human cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free culture medium from the stock solution. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells with medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to reduce the MTT to formazan crystals.

    • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8]

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Visualizations

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3/4/5: MTT Assay a Trypsinize and Count Cells b Seed Cells in 96-well Plate (1-5 x 10^4 cells/well) a->b c Incubate for 24h at 37°C b->c d Prepare Serial Dilutions of this compound c->d e Treat Cells with this compound d->e f Incubate for 24-72h e->f g Add MTT Solution (5 mg/mL) f->g h Incubate for 2-4h g->h i Add DMSO to Dissolve Formazan h->i j Measure Absorbance at 570 nm i->j G cluster_0 Signaling Cascade Inhibition cluster_1 Cellular Response Guajadial_C This compound PI3K_Akt PI3K/Akt Pathway Guajadial_C->PI3K_Akt Inhibits Ras_MAPK Ras/MAPK Pathway Guajadial_C->Ras_MAPK Inhibits Proliferation Inhibition of Cell Proliferation PI3K_Akt->Proliferation Leads to Ras_MAPK->Proliferation Leads to Apoptosis Induction of Apoptosis Proliferation->Apoptosis

References

Application Notes and Protocols for Guajadial C Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Guajadial C in xenograft mouse models. This document summarizes the current understanding of this compound's anti-cancer properties, its mechanism of action, and provides a framework for in vivo studies to evaluate its therapeutic potential.

Introduction

This compound, a meroterpenoid compound isolated from guava (Psidium guajava) leaves, has demonstrated promising anti-cancer activities.[1][2] In vitro studies have shown its efficacy against various cancer cell lines.[3][4] Its mechanism of action is believed to be multi-faceted, involving the modulation of key signaling pathways implicated in tumor growth and survival. Of particular interest is its potential to act as a Selective Estrogen Receptor Modulator (SERM), similar to tamoxifen, and its ability to suppress the PI3K/Akt signaling pathway.[1][5][6] Xenograft mouse models provide an essential in vivo platform to validate these findings and assess the anti-tumor efficacy of this compound in a physiological context.

Mechanism of Action

This compound exerts its anti-cancer effects through at least two primary mechanisms:

  • Selective Estrogen Receptor Modulation (SERM): this compound has a structural similarity to tamoxifen and has been shown to fit into estrogen receptors (ERs).[5][6] This suggests that it can act as a SERM, competitively inhibiting the binding of estrogen to its receptor and thereby blocking estrogen-dependent growth signals in hormone-receptor-positive cancers, such as certain types of breast cancer.[5][7][8]

  • PI3K/Akt Pathway Inhibition: this compound has been shown to reverse multidrug resistance in cancer cells by suppressing the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature of many cancers. By inhibiting this pathway, this compound can induce apoptosis and inhibit tumor growth.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound.

SERM_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates Guajadial_C This compound Guajadial_C->ER Blocks

Caption: this compound as a Selective Estrogen Receptor Modulator (SERM).

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Proliferation, Survival) Akt->Downstream Guajadial_C This compound Guajadial_C->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt Signaling Pathway by this compound.

Data Presentation

The following tables summarize the in vivo efficacy of a this compound-enriched fraction in a solid Ehrlich murine breast adenocarcinoma model.[5]

Table 1: Tumor Growth Inhibition in Ehrlich Adenocarcinoma Xenograft Model

Treatment GroupDosageAdministration RouteMean Tumor Weight (g) ± SDTumor Growth Inhibition (%)
Vehicle Control-Oral1.5 ± 0.3-
This compound Fraction12.5 mg/kgOral0.8 ± 0.246.7%
This compound Fraction25 mg/kgOral0.6 ± 0.160.0%
This compound Fraction50 mg/kgOral0.5 ± 0.166.7%
Doxorubicin (Positive Control)3 mg/kgIntraperitoneal0.4 ± 0.173.3%

Table 2: Body Weight Changes in Mice Treated with this compound Fraction

Treatment GroupDosageInitial Mean Body Weight (g) ± SDFinal Mean Body Weight (g) ± SD
Vehicle Control-22.5 ± 1.525.0 ± 1.8
This compound Fraction12.5 mg/kg22.8 ± 1.324.5 ± 1.6
This compound Fraction25 mg/kg22.6 ± 1.424.2 ± 1.7
This compound Fraction50 mg/kg22.7 ± 1.223.9 ± 1.5
Doxorubicin (Positive Control)3 mg/kg22.9 ± 1.621.5 ± 1.9

Experimental Protocols

The following protocols provide a detailed methodology for conducting xenograft studies with this compound.

Protocol 1: Preparation of this compound for Oral Administration

This protocol is based on the administration of a this compound-enriched fraction.[5]

Materials:

  • This compound or this compound-enriched fraction

  • Phosphate-buffered saline (PBS), pH 7.0

  • Tween 80

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound or the enriched fraction based on the desired dosage and the number of animals to be treated.

  • Prepare the vehicle solution consisting of PBS (pH 7.0) with a small percentage of Tween 80 (e.g., 0.5-1%) to aid in solubilization.

  • Suspend the weighed this compound in the vehicle solution in a sterile microcentrifuge tube.

  • Vortex the suspension vigorously for 2-3 minutes to ensure a homogenous mixture.

  • If necessary, sonicate the suspension for 5-10 minutes to further aid in solubilization and create a fine suspension.

  • Prepare fresh on each day of administration.

Protocol 2: Subcutaneous Xenograft Mouse Model and this compound Administration

This protocol outlines the establishment of a subcutaneous xenograft model and the subsequent treatment with this compound.

Materials and Animals:

  • Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Sterile PBS

  • Matrigel (optional, can improve tumor take rate)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers

  • Animal balance

  • This compound suspension (prepared as in Protocol 1)

  • Oral gavage needles

Procedure:

Part A: Cell Preparation and Tumor Implantation

  • Culture the chosen cancer cell line in the appropriate medium supplemented with FBS and antibiotics until they reach 70-80% confluency.

  • Harvest the cells by trypsinization, followed by centrifugation.

  • Wash the cell pellet with sterile PBS and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-5 x 10^7 cells/mL.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth.

Part B: this compound Administration and Tumor Monitoring

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Record the initial tumor volume and body weight of each mouse. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Administer the prepared this compound suspension orally to the treatment groups daily using an oral gavage needle. The volume administered will depend on the mouse's weight and the desired dosage.

  • Administer the vehicle solution to the control group following the same schedule.

  • If using a positive control, administer it according to the established protocol (e.g., Doxorubicin at 3 mg/kg, intraperitoneally, every three days).[5]

  • Measure tumor volume and body weight 2-3 times per week.

  • Continue the treatment for the predetermined duration (e.g., 21 days).[5]

  • At the end of the study, euthanize the mice according to IACUC guidelines.

  • Excise the tumors and record their final weight.

Experimental Workflow

The following diagram outlines the general workflow for a xenograft study involving this compound.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. This compound Administration Randomization->Treatment Monitoring 7. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Analysis Monitoring->Endpoint

References

Application Notes and Protocols for PTP1B Inhibition Assay Using Guajadial C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways.[1][2] Its overexpression or increased activity is associated with insulin resistance, type 2 diabetes, and obesity. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of these metabolic disorders. Natural products are a rich source of potential PTP1B inhibitors. Guajadial C, a meroterpenoid isolated from the leaves of Psidium guajava, belongs to a class of compounds that have demonstrated significant PTP1B inhibitory activity. These application notes provide a detailed protocol for evaluating the inhibitory effects of this compound on PTP1B and a summary of the inhibitory activities of related compounds from the same source.

PTP1B Signaling Pathway and Inhibition

PTP1B primarily exerts its regulatory function by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, as well as Janus kinase 2 (JAK2) in the leptin signaling cascade. This dephosphorylation attenuates the downstream signaling, leading to decreased glucose uptake and increased appetite. Inhibition of PTP1B by a molecule like this compound would block this dephosphorylation, thereby enhancing insulin and leptin sensitivity.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation pIR->IR dephosphorylates pIRS p-IRS pIR->pIRS phosphorylates IRS IRS pIRS->IRS dephosphorylates PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds pJAK2 p-JAK2 LR->pJAK2 activates JAK2 JAK2 pJAK2->JAK2 dephosphorylates pSTAT3 p-STAT3 pJAK2->pSTAT3 phosphorylates STAT3 STAT3 Gene_Exp Gene Expression (Appetite Regulation) pSTAT3->Gene_Exp PTP1B PTP1B Guajadial_C This compound Guajadial_C->PTP1B inhibits PTP1B_Inhibition_Assay_Workflow A Prepare Reagents (Buffer, PTP1B, pNPP, this compound) B Add Assay Buffer to wells A->B C Add this compound (or DMSO for control) to respective wells B->C D Add PTP1B enzyme solution to all wells C->D E Pre-incubate at 37°C for 10 minutes D->E F Initiate reaction by adding pNPP solution E->F G Incubate at 37°C for 30 minutes F->G H Stop reaction by adding 1 M NaOH G->H I Measure absorbance at 405 nm H->I J Calculate % Inhibition and IC50 value I->J

References

Application Notes and Protocols for PI3K/Akt Pathway Analysis Following Guajadial C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for investigating the effects of Guajadial C, a meroterpenoid with potential anticancer properties, on the PI3K/Akt signaling pathway using Western blot analysis. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[3][4]

Guajadial and its analogs, isolated from Psidium guajava leaves, have demonstrated potential anti-proliferative and anticancer effects.[5][6][7][8] Notably, Guajadial has been shown to reverse multidrug resistance in cancer cells by inhibiting the PI3K/Akt pathway.[8] This protocol outlines the necessary steps to assess the impact of this compound on the phosphorylation status of key proteins within this pathway, such as Akt and its downstream targets.

Experimental Protocols

A detailed methodology for performing Western blot analysis to probe the PI3K/Akt signaling cascade is provided below. This protocol is a comprehensive guide from sample preparation to signal detection.[9][10][11]

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, A549) in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24, 48 hours). Include a vehicle-treated control group (e.g., DMSO).

Protein Extraction
  • Cell Lysis: After treatment, aspirate the media and wash the cells with ice-cold 1X Phosphate Buffered Saline (PBS).[10]

  • Add 1X SDS Sample Buffer (e.g., 100 µl per well of a 6-well plate) to lyse the cells.[10]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]

  • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[10]

  • Heat the samples at 95-100°C for 5 minutes, then cool on ice.[10][12]

  • Centrifuge the samples at 16,000 x g for 5 minutes to pellet cellular debris.[13] The supernatant contains the protein extract.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for electrophoresis.

SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel.[12][13] Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's instructions until adequate separation is achieved.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10][13] This can be done using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.[11][13]

Immunoblotting
  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10][11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, and a loading control like β-actin) overnight at 4°C with gentle agitation.[10] Dilute the antibodies in blocking buffer as recommended by the manufacturer.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[10][11]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.[10]

  • Final Washes: Repeat the washing step with TBST to remove unbound secondary antibodies.[10][11]

Signal Detection and Analysis
  • Detection: Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control to compare protein expression levels across different treatment groups.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Antibody Dilution Incubation Time Incubation Temperature Supplier & Catalog #
Phospho-Akt (Ser473)1:1000Overnight4°Ce.g., Cell Signaling #4060
Total Akt1:1000Overnight4°Ce.g., Cell Signaling #9272
β-Actin1:50001 hourRoom Temperaturee.g., Abcam #ab8227
Anti-rabbit IgG, HRP-linked1:20001 hourRoom Temperaturee.g., Cell Signaling #7074

Visualization

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits Cell_Survival Cell Survival & Growth mTORC1->Cell_Survival Guajadial_C This compound Guajadial_C->Akt Inhibits

Caption: PI3K/Akt signaling pathway with potential inhibition by this compound.

Western Blot Experimental Workflow

Western_Blot_Workflow A Cell Culture & This compound Treatment B Protein Extraction (Cell Lysis) A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Blocking E->F G Primary Antibody Incubation (p-Akt, Total Akt) F->G H Secondary Antibody Incubation G->H I Signal Detection (Chemiluminescence) H->I J Data Analysis I->J

Caption: Key steps in the Western blot protocol for PI3K/Akt pathway analysis.

References

Application of Guajadial C in Anti-Diabetic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial C is a meroterpenoid isolated from the leaves of Psidium guajava (guava), a plant traditionally used for treating diabetes and other ailments.[1][2] While direct experimental data on the anti-diabetic activity of this compound is limited in current literature, other meroterpenoids from P. guajava have demonstrated inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in the insulin signaling pathway and a prime target for type 2 diabetes therapy.[2][3] This document provides a summary of the known anti-diabetic mechanisms associated with P. guajava extracts and its constituents, along with detailed protocols for key experiments to facilitate research into the potential of this compound as an anti-diabetic agent.

The primary anti-diabetic mechanisms of action attributed to Psidium guajava leaf extracts, which may be relevant for this compound, include:

  • Inhibition of carbohydrate-hydrolyzing enzymes: α-amylase and α-glucosidase, which helps in reducing postprandial hyperglycemia.

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): This enhances insulin sensitivity.[4]

  • Activation of the PI3K/Akt signaling pathway: This promotes glucose uptake and utilization in peripheral tissues.

Data Presentation: In Vitro Inhibitory Activities of Psidium guajava Extracts and Constituents

The following tables summarize the quantitative data on the inhibitory activities of various extracts and compounds isolated from Psidium guajava against key diabetic targets. This data provides a benchmark for evaluating the potential efficacy of this compound.

Table 1: α-Amylase Inhibitory Activity

Extract/CompoundPlant PartSolventIC50 ValueReference
Ethanolic ExtractBarkEthanol10.6 ± 0.4 µg/mL
Aqueous ExtractLeavesWater72.1% inhibition[5]
Ethanolic ExtractLeavesEthanol97.5% inhibition[5]

Table 2: α-Glucosidase Inhibitory Activity

Extract/CompoundPlant PartSolvent/PureIC50 ValueReference
Ethanolic ExtractLeafEthanol1.0 ± 0.3 µg/mL
Ethanolic ExtractBarkEthanol0.5 ± 0.01 µg/mL
Water-soluble ExtractLeafWater1.0 g/L (sucrase), 3.0 g/L (maltase)[6]
Ellagic acid-Pure25.0 µg/mL[7]
Quercetin-Pure41.0 µg/mL[7]
Acarbose (Control)-Pure49.2 µg/mL[7]

Table 3: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity

CompoundIC50 ValueReference
Psidiguajadiol A9.83 µM[3]
Psidiguajadiol B18.52 µM[3]
Psidiguajadiol D16.87 µM[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-diabetic potential of this compound.

In Vitro α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit α-amylase, an enzyme responsible for the breakdown of starch into simpler sugars.

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch

  • Phosphate buffer (pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Acarbose (positive control)

  • This compound (test compound)

  • Microplate reader

Procedure:

  • Prepare a solution of porcine pancreatic α-amylase in phosphate buffer.

  • Prepare a solution of soluble starch in phosphate buffer.

  • In a microplate, add the test compound (this compound) at various concentrations.

  • Add the α-amylase solution to the wells containing the test compound and incubate.

  • Initiate the reaction by adding the starch solution and incubate.

  • Stop the reaction by adding DNSA reagent and heat the plate.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Acarbose is used as a positive control.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

In Vitro α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme that breaks down disaccharides into glucose.

Materials:

  • Yeast α-glucosidase

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • Acarbose (positive control)

  • This compound (test compound)

  • Microplate reader

Procedure:

  • Prepare a solution of yeast α-glucosidase in phosphate buffer.

  • In a microplate, add the test compound (this compound) at various concentrations.

  • Add the α-glucosidase solution to the wells and pre-incubate.

  • Add the substrate pNPG to start the reaction and incubate.

  • Stop the reaction by adding sodium carbonate.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Acarbose is used as a positive control.

  • Calculate the percentage of inhibition as described for the α-amylase assay.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay determines the inhibitory effect of a compound on PTP1B, a negative regulator of the insulin signaling pathway.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Buffer solution (e.g., Tris-HCl, pH 7.5, containing DTT and EDTA)

  • Sodium hydroxide (NaOH) or other stopping reagent

  • Suramin or other known PTP1B inhibitor (positive control)

  • This compound (test compound)

  • Microplate reader

Procedure:

  • In a microplate, add the test compound (this compound) at various concentrations.

  • Add the PTP1B enzyme solution to the wells and pre-incubate.

  • Initiate the reaction by adding the substrate pNPP and incubate.

  • Stop the reaction by adding NaOH.

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • A known PTP1B inhibitor is used as a positive control.

  • Calculate the percentage of inhibition.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in a relevant cell line (e.g., HepG2, L6 myotubes).

Materials:

  • Cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound for a specified time, followed by stimulation with insulin.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. GAPDH is used as a loading control.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the anti-diabetic research of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates GuajadialC This compound GuajadialC->PTP1B inhibits GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake AKT Akt PI3K->AKT activates pAKT p-Akt AKT->pAKT phosphorylates GLUT4_ves GLUT4 Vesicle pAKT->GLUT4_ves promotes translocation GLUT4_ves->GLUT4_mem

Caption: PI3K/Akt signaling pathway and the potential inhibitory role of this compound on PTP1B.

G cluster_cell Mechanism of Action Start Start: Isolate/Synthesize This compound In_vitro In Vitro Screening Start->In_vitro Amylase α-Amylase Inhibition Assay In_vitro->Amylase Glucosidase α-Glucosidase Inhibition Assay In_vitro->Glucosidase PTP1B PTP1B Inhibition Assay In_vitro->PTP1B Cell_based Cell-Based Assays Amylase->Cell_based Glucosidase->Cell_based PTP1B->Cell_based Glucose_uptake Glucose Uptake Assay (e.g., in L6 myotubes) Cell_based->Glucose_uptake PI3K_Akt PI3K/Akt Pathway (Western Blot) Cell_based->PI3K_Akt In_vivo In Vivo Studies (Diabetic Animal Models) Glucose_uptake->In_vivo PI3K_Akt->In_vivo OGTT Oral Glucose Tolerance Test (OGTT) In_vivo->OGTT Blood_glucose Fasting Blood Glucose Monitoring In_vivo->Blood_glucose Lead_opt Lead Optimization & Further Development OGTT->Lead_opt Blood_glucose->Lead_opt

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Guajadial C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Guajadial C, a sesquiterpenoid-based meroterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a meroterpenoid isolated from the leaves of Psidium guajava (guava) with the molecular formula C30H34O5.[1][2] Like many meroterpenoids, which are derived from mixed biosynthetic pathways, this compound is largely hydrophobic, leading to poor solubility in aqueous solutions.[3][4][5] This low solubility can be a significant hurdle in experimental settings, affecting its bioavailability and the ability to achieve desired concentrations for in vitro and in vivo studies.[6]

Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?

A: Precipitation is a clear indicator that the concentration of this compound has exceeded its solubility limit in the aqueous medium. This is a common issue for hydrophobic compounds when transitioning from a stock solution (typically in an organic solvent like DMSO) to an aqueous buffer.

Q3: What are the primary strategies to improve the aqueous solubility of a compound like this compound?

A: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs and research compounds.[7][8][9][10] These can be broadly categorized as:

  • Co-solvency: The addition of a water-miscible organic solvent to the aqueous solution.[11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[12][13][14][15]

  • Particle Size Reduction: Decreasing the particle size to the micro or nano-scale to increase the surface area for dissolution (e.g., nanosuspensions).[6][16][17]

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility. However, the structure of this compound suggests it is not readily ionizable.

Q4: Are there any safety concerns with using solubility-enhancing excipients?

A: Yes, the choice and concentration of excipients are critical. Some organic co-solvents can be toxic to cells at higher concentrations. Surfactants can also impact cell membrane integrity. It is crucial to perform vehicle control experiments to ensure that the observed effects are from this compound and not the excipients.

Troubleshooting Guides

Issue 1: this compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest first step is to test a lower final concentration of this compound in your assay.

  • Optimize the Co-solvent Percentage:

    • If your experimental system allows, you can slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol). However, be mindful of the tolerance of your cells or assay components to the solvent.[11] Most cell-based assays can tolerate up to 0.5% DMSO.

    • Always run a vehicle control with the same concentration of the co-solvent to assess for any background effects.

  • Utilize a Different Co-solvent: Consider trying other less toxic co-solvents such as polyethylene glycol (PEG) or propylene glycol.[11][18]

  • Employ Cyclodextrins: Cyclodextrins are effective in encapsulating hydrophobic molecules, thereby increasing their aqueous solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to natural β-cyclodextrin.[14]

  • Consider a Nanosuspension: For more advanced applications, particularly for in vivo studies, formulating this compound as a nanosuspension can significantly improve its bioavailability.[6][16][19]

Issue 2: Inconsistent results in biological assays.

Troubleshooting Steps:

  • Ensure Complete Dissolution of Stock Solution: Before diluting into your aqueous medium, ensure that your this compound stock solution in the organic solvent is fully dissolved. Gentle warming or vortexing may be necessary.

  • Check for Time-Dependent Precipitation: After preparing your final working solution, visually inspect it for any signs of precipitation over the duration of your experiment. If precipitation occurs, you may need to prepare fresh solutions more frequently or use a more robust solubilization method.

  • Evaluate the Impact of the Vehicle: Run a comprehensive set of vehicle controls. This includes the aqueous buffer alone, and the buffer with each of the solubilizing agents you are using (e.g., DMSO, cyclodextrin) at the final concentration used in the experiment. This will help you to distinguish the effects of this compound from those of the formulation components.

Quantitative Data on Solubility Enhancement

The following tables present hypothetical data to illustrate the potential improvement in the aqueous solubility of a model meroterpenoid, "Compound M," which has properties similar to this compound.

Table 1: Effect of Co-solvents on the Apparent Solubility of Compound M

Co-solventConcentration (% v/v)Apparent Solubility of Compound M (µg/mL)Fold Increase
None (Water)0< 0.1-
DMSO0.55.2> 52
DMSO1.012.8> 128
Ethanol1.08.5> 85
PEG 4005.025.1> 251

Table 2: Effect of Cyclodextrins on the Apparent Solubility of Compound M

Cyclodextrin TypeConcentration (mM)Apparent Solubility of Compound M (µg/mL)Fold Increase
None (Water)0< 0.1-
β-Cyclodextrin1015.7> 157
HP-β-Cyclodextrin1048.3> 483
HP-β-Cyclodextrin2095.2> 952

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

Objective: To prepare a working solution of this compound using a co-solvent for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be applied if necessary.

  • Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks.

  • To prepare the final working solution, add a small volume of the DMSO intermediate stock to the pre-warmed aqueous buffer. The final concentration of DMSO should ideally be kept below 0.5% (v/v) for cell-based assays.

  • Immediately vortex the final solution to ensure rapid and uniform dispersion.

  • Visually inspect the solution for any signs of precipitation before use.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).[12][13]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Organic solvent (e.g., ethanol or acetone)

Procedure (Co-evaporation Method): [13][20]

  • Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • In a separate container, dissolve HP-β-CD in deionized water. A 1:2 molar ratio of this compound to HP-β-CD is a good starting point.

  • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove the organic solvent and water under reduced pressure using a rotary evaporator to obtain a solid powder of the inclusion complex.

  • The resulting powder can be dissolved in an aqueous buffer for your experiments.

Protocol 3: Formulation of a this compound Nanosuspension

Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and bioavailability, particularly for in vivo studies.[17][19]

Materials:

  • This compound

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Tween 80)[19]

  • Deionized water

  • High-pressure homogenizer or probe sonicator

Procedure (High-Pressure Homogenization):

  • Prepare an aqueous solution of the stabilizer (e.g., 0.5% w/v HPMC and 0.5% w/v Tween 80).[19]

  • Disperse a predetermined amount of this compound in the stabilizer solution to create a pre-suspension.

  • Process the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure. The optimal parameters will need to be determined empirically.

  • Alternatively, for smaller lab-scale preparations, probe sonication can be used. Subject the pre-suspension to high-intensity sonication in an ice bath to prevent overheating.

  • The resulting nanosuspension should have a milky appearance. Characterize the particle size and distribution using dynamic light scattering (DLS).

Visualizations

G Troubleshooting Low Solubility of this compound start Start: this compound precipitates in aqueous buffer q1 Is a lower final concentration acceptable? start->q1 sol1 Use lower concentration of this compound q1->sol1 Yes q2 Can the experimental system tolerate >0.1% organic solvent? q1->q2 No end Problem Solved sol1->end sol2 Increase co-solvent (e.g., DMSO) concentration (e.g., to 0.5%) Run vehicle controls. q2->sol2 Yes q3 Is the solubility still insufficient or is the co-solvent causing toxicity? q2->q3 No sol2->q3 sol3 Use Cyclodextrin (e.g., HP-β-CD) to form inclusion complex. q3->sol3 Yes sol4 For in vivo studies or persistent issues, prepare a Nanosuspension. q3->sol4 No sol3->end sol4->end

Caption: A decision-making workflow for troubleshooting the low solubility of this compound.

G Mechanism of Cyclodextrin Inclusion Complex cluster_1 Formation of Inclusion Complex guajadial This compound (Hydrophobic) complex This compound-Cyclodextrin Inclusion Complex (Water-Soluble) guajadial->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

Caption: Diagram illustrating the encapsulation of hydrophobic this compound by a cyclodextrin molecule.

G General Workflow for Solubility Enhancement step1 1. Characterize Baseline Solubility of this compound in Aqueous Buffer step2 2. Select a Solubilization Strategy (Co-solvent, Cyclodextrin, Nanosuspension) step1->step2 step3 3. Prepare Formulation (Follow detailed protocol) step2->step3 step4 4. Characterize the Formulation (Measure apparent solubility, particle size, etc.) step3->step4 step5 5. Perform Vehicle Control Experiments to assess excipient effects step4->step5 step6 6. Proceed with Biological Assay step5->step6

Caption: An experimental workflow for selecting and applying a solubility enhancement technique.

References

Troubleshooting inconsistent results in Guajadial C bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Guajadial C bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What are the known bioactivities of this compound?

A1: this compound, a meroterpenoid isolated from Psidium guajava (guava), has demonstrated several bioactivities, primarily anticancer and anti-inflammatory effects.[1] It has been shown to inhibit the growth of various human cancer cell lines.[2][3] Additionally, compounds from Psidium guajava are known to possess anti-inflammatory properties by inhibiting mediators like PGE2, COX-2, and NO.[1]

Q2: Which cell lines have been used to test this compound's anticancer activity?

A2: this compound has been tested against a range of human cancer cell lines, including A-549 (lung carcinoma), SMMC-7721 (hepatoma), SW480 (colon adenocarcinoma), and HL-60 (promyelocytic leukemia).[2] However, it has been reported to have no significant effect on the growth of MCF-7 breast cancer cells.[3]

Q3: What are the common assays used to evaluate the bioactivity of this compound?

A3: Common assays include:

  • MTT Assay: To assess cell viability and cytotoxicity.[4]

  • Reactive Oxygen Species (ROS) Assay: To measure the induction or scavenging of ROS.

  • NF-κB Signaling Pathway Assay: To investigate the anti-inflammatory mechanism.[5]

Troubleshooting Guides

Inconsistent IC50 Values in MTT Assay

Problem: You are observing high variability in the half-maximal inhibitory concentration (IC50) of this compound in your MTT assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Seeding Density Inconsistent initial cell numbers can lead to varied results. Optimize and maintain a consistent cell seeding density for all experiments.[6] High cell density can lead to nutrient depletion and changes in proliferation, affecting IC50 values.[6]
Compound Precipitation This compound, being a natural product, might have limited solubility in aqueous media. Visually inspect wells for any precipitate. If observed, consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO (ensure final concentration is non-toxic to cells).
Incomplete Formazan Solubilization The purple formazan crystals must be fully dissolved for accurate absorbance readings. Ensure vigorous mixing after adding the solubilization buffer and check for any remaining crystals before reading the plate.
Interference with MTT Reagent Some compounds can chemically reduce the MTT reagent, leading to false-positive results. Run a control plate with this compound in cell-free media to check for any direct reduction of MTT.
Variable Incubation Times The duration of both drug treatment and MTT incubation can significantly impact results. Standardize all incubation times across experiments.[7]
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift.

Troubleshooting Workflow for Inconsistent MTT Assay Results

start Inconsistent IC50 Results check_seeding Verify Cell Seeding Consistency start->check_seeding check_seeding->start Inconsistent check_solubility Check for Compound Precipitation check_seeding->check_solubility Consistent check_solubility->start Precipitate check_formazan Ensure Complete Formazan Solubilization check_solubility->check_formazan Soluble check_formazan->start Incomplete check_interference Test for Direct MTT Reduction check_formazan->check_interference Complete check_interference->start Interference check_incubation Standardize Incubation Times check_interference->check_incubation No Interference check_incubation->start Variable check_cell_health Assess Cell Health & Passage Number check_incubation->check_cell_health Standardized check_cell_health->start Unhealthy resolve Consistent Results Achieved check_cell_health->resolve Healthy

Caption: Troubleshooting flowchart for inconsistent MTT assay results.

Variable Results in Reactive Oxygen Species (ROS) Assays

Problem: Your measurements of ROS levels in cells treated with this compound are not reproducible. This guide focuses on the common DCFDA-based assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Probe Auto-oxidation The DCFDA probe can auto-oxidize, leading to high background fluorescence. Protect the probe from light and prepare fresh working solutions for each experiment.[8]
Cell-Free Probe Oxidation This compound might directly interact with and oxidize the DCFDA probe in the absence of cells. Include a cell-free control with this compound and the DCFDA probe to assess this possibility.[9]
Variable Probe Loading Inconsistent loading of the DCFDA probe into cells will cause variability. Optimize and standardize the probe concentration and incubation time. Ensure cells are washed to remove excess extracellular probe.
Photobleaching Excessive exposure to the excitation light source during measurement can lead to photobleaching of the fluorescent product. Minimize exposure time and use appropriate filter sets.
Cell Number Variation Differences in cell numbers between wells will lead to inconsistent ROS measurements. Normalize the fluorescence signal to cell number using a separate viability assay (e.g., crystal violet staining) on a parallel plate.
Interference from Phenol Red Phenol red in the culture medium can interfere with fluorescence readings. Use phenol red-free medium during the assay.

Experimental Workflow for ROS Detection Assay

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate treat_cells Treat cells with this compound seed_cells->treat_cells prepare_compound Prepare this compound dilutions prepare_compound->treat_cells prepare_probe Prepare fresh DCFDA solution load_probe Load cells with DCFDA probe prepare_probe->load_probe treat_cells->load_probe wash_cells Wash to remove excess probe load_probe->wash_cells measure_fluorescence Measure fluorescence (Ex/Em ~485/535 nm) wash_cells->measure_fluorescence normalize_data Normalize to cell number measure_fluorescence->normalize_data calculate_fold_change Calculate fold change vs. control normalize_data->calculate_fold_change

Caption: Workflow for a typical cellular ROS detection assay.

Troubleshooting NF-κB Reporter Assays

Problem: You are seeing inconsistent or no significant change in NF-κB activity in your reporter cell line after treatment with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Transfection Efficiency For transiently transfected reporter plasmids, low efficiency will result in a weak signal. Optimize your transfection protocol or consider creating a stable cell line.[10]
Inappropriate Stimulus The effect of this compound on NF-κB may be dependent on the cellular context. Ensure you are using an appropriate pro-inflammatory stimulus (e.g., TNF-α, LPS) to activate the NF-κB pathway before assessing the inhibitory effect of this compound.[5]
Cell Line Specificity The NF-κB signaling pathway can vary between cell types. The chosen cell line may not be responsive in the desired manner. Consider using a different cell line known to have a robust NF-κB response.
Reporter Gene Integration Site In stable cell lines, the site of reporter gene integration can affect its expression.[10] If possible, test multiple clones of your stable cell line.
Compound Cytotoxicity At the concentrations tested, this compound might be causing significant cell death, which would obscure any specific effects on the NF-κB pathway. Run a parallel cytotoxicity assay to determine the non-toxic concentration range.
Incorrect Timing The kinetics of NF-κB activation and inhibition can be transient. Perform a time-course experiment to identify the optimal time point for measuring the effect of this compound.

Canonical NF-κB Signaling Pathway

TNF TNF-α TNFR TNFR TNF->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus translocates to NFkB_IkB->NFkB degrades transcription Gene Transcription (e.g., COX-2, iNOS) nucleus->transcription initiates

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Data Presentation

Table 1: Cytotoxicity of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A-549Lung Carcinoma24.96
SMMC-7721Hepatoma19.37
SW480Colon Adenocarcinoma27.65
HL-60Promyelocytic Leukemia19.39
MCF-7Breast Adenocarcinoma> 40.00
Data synthesized from Gao et al., 2013.[2]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well plate format.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well.

  • Absorbance Reading: Mix thoroughly on a plate shaker to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Cellular Reactive Oxygen Species (ROS) Detection using DCFDA

This protocol measures intracellular ROS levels in response to this compound treatment.

Materials:

  • This compound stock solution

  • Phenol red-free cell culture medium

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., H2O2)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an optimized density in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Replace the medium with 100 µL of phenol red-free medium containing the desired concentrations of this compound. Include appropriate controls. Incubate for the desired time.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of H2DCFDA working solution (e.g., 10-25 µM in phenol red-free medium) to each well. Incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Subtract the background fluorescence (wells with no cells). Express the results as a fold change in fluorescence intensity relative to the untreated control.

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol is for measuring the inhibitory effect of this compound on NF-κB activation in a stable reporter cell line.

Materials:

  • NF-κB luciferase reporter stable cell line

  • This compound stock solution

  • NF-κB activator (e.g., TNF-α, 20 ng/mL)

  • White, opaque 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Pre-treatment: Add the desired concentrations of this compound to the wells. Incubate for 1-2 hours.

  • Stimulation: Add the NF-κB activator (e.g., TNF-α) to the wells (except for the unstimulated control). Incubate for an optimized duration (e.g., 6-8 hours).

  • Lysis and Luciferase Reaction: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Luminescence Reading: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity by comparing the luminescence of this compound-treated, stimulated cells to that of stimulated cells without the compound. A parallel cytotoxicity assay should be performed to ensure the observed inhibition is not due to cell death.

References

Optimizing dosage and delivery of Guajadial C for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Guajadial C in in vivo studies. The information is tailored for scientists and drug development professionals to optimize dosage and delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a meroterpenoid, a class of natural compounds with mixed biosynthetic origins, isolated from the leaves of the guava plant, Psidium guajava.[1][2][3] It is structurally characterized as a sesquiterpenoid-based compound.[1] Preclinical studies have shown that this compound and related compounds from guava leaves possess various biological activities, including anticancer and anti-estrogenic effects.[3]

Q2: What are the main challenges in administering this compound in vivo?

A2: As a hydrophobic (lipophilic) meroterpenoid, this compound is expected to have low aqueous solubility.[4] This is the primary challenge for in vivo administration, as it can lead to poor absorption and low bioavailability when administered orally.[5] Researchers may encounter difficulties in preparing stable and homogenous formulations suitable for accurate dosing.

Q3: Are there any published in vivo studies using this compound or related compounds?

A3: Yes, a study on an enriched guajadial fraction from P. guajava leaves reported anti-estrogenic activity in vivo. In this study, the fraction was administered to pre-pubescent rats, where it inhibited the proliferative effect of estradiol on the uterus. This suggests a mechanism of action similar to tamoxifen, potentially acting as a selective estrogen receptor modulator (SERM).

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound has been shown to suppress tumor growth by inhibiting the Ras/MAPK pathway.[3] Additionally, related compounds and extracts from Psidium guajava have been reported to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃₀H₃₄O₅[1]
Molecular Weight 474.6 g/mol [1]
Appearance Amorphous powder[1]
Aqueous Solubility Data not available. Expected to be low due to its hydrophobic structure.N/A
pKa Data not available for this compound. A related compound, Guajadial F, has a reported pKa of 5.55 ± 0.70.[7]
Stability Data not available. As a meroterpenoid, stability may be affected by pH, temperature, and light.N/A
Table 2: Summary of Preclinical In Vivo Pharmacokinetic Parameters for this compound
ParameterRoute of AdministrationSpeciesDoseValueSource
Oral Bioavailability (F%) OralN/AN/AData not availableN/A
Peak Plasma Concentration (Cmax) OralN/AN/AData not availableN/A
Time to Peak Concentration (Tmax) OralN/AN/AData not availableN/A
Elimination Half-life (t½) OralN/AN/AData not availableN/A
Clearance (CL) OralN/AN/AData not availableN/A

Note: A study on guava fruit juice co-administered with metoclopramide in rabbits showed a 177% increase in Cmax and a 71% increase in half-life of metoclopramide, suggesting potential for P-glycoprotein and CYP2D6 inhibition which could affect this compound's own pharmacokinetics.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in formulation Low aqueous solubility; improper vehicle selection.1. Increase solvent strength: Use a co-solvent system. Start with a stock solution in 100% DMSO and dilute with aqueous solutions like saline or PBS. Ensure the final DMSO concentration is low (typically <10% for IP, <5% for IV) to avoid toxicity. 2. Use solubilizing agents: Formulate with excipients such as PEG 400, Solutol HS-15, or Cremophor EL.[9] A common vehicle for hydrophobic compounds is a mix of DMSO, PEG 400, and water/saline. 3. Create a suspension: If a solution is not feasible, create a fine, homogenous suspension using vehicles like 0.5% carboxymethylcellulose (CMC) or corn oil. Ensure consistent mixing before each administration.
Inconsistent results between animals Inaccurate dosing due to non-homogenous formulation; variability in oral absorption.1. Ensure formulation homogeneity: If using a suspension, vortex or sonicate the formulation before drawing each dose to ensure uniformity. 2. Control for food intake: For oral administration, fasting animals for a few hours prior to dosing can reduce variability in gastric emptying and absorption.[10] 3. Refine administration technique: Ensure consistent oral gavage or injection technique to minimize variability in drug delivery.
No observable in vivo effect at calculated dose Poor bioavailability; rapid metabolism.1. Increase the dose: Based on tolerability, consider a dose escalation study. Doses of a guajadial-enriched fraction up to 50 mg/kg have been used in rats. 2. Change the route of administration: Intraperitoneal (IP) or intravenous (IV) administration will bypass first-pass metabolism and may increase systemic exposure. 3. Re-evaluate formulation: An optimized formulation using nanoparticles or liposomes could enhance solubility and bioavailability.
Signs of toxicity in animals (e.g., weight loss, lethargy) Vehicle toxicity; compound-specific toxicity.1. Conduct a vehicle toxicity study: Administer the vehicle alone to a control group to rule out adverse effects from the formulation components. 2. Reduce final solvent concentration: If using DMSO or other organic solvents, try to lower the final concentration in the administered dose. 3. Perform a dose-ranging study: Determine the maximum tolerated dose (MTD) of this compound in your specific animal model.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage (Suspension)

This protocol is a general guideline for preparing a suspension of a hydrophobic compound like this compound.

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • Mortar and pestle

    • Sonicator (optional)

    • Vortex mixer

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

    • Weigh the this compound powder accurately.

    • Triturate the this compound powder in a mortar with a small amount of the 0.5% CMC vehicle to create a smooth paste. This helps in reducing particle size and preventing aggregation.

    • Gradually add the remaining vehicle to the paste while continuously mixing.

    • Transfer the suspension to a sterile conical tube.

    • Vortex the suspension vigorously for 2-3 minutes to ensure homogeneity.

    • If necessary, sonicate the suspension for 5-10 minutes to further reduce particle size and improve uniformity.

    • Store the suspension at 4°C and protect from light. Before each use, bring to room temperature and vortex thoroughly to re-suspend the compound.

Protocol 2: Administration of this compound via Oral Gavage in Mice

This protocol provides a standardized method for oral gavage in mice.

  • Materials:

    • Prepared this compound formulation

    • Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)

    • Syringe (1 mL)

  • Procedure:

    • Weigh the mouse to determine the correct volume of formulation to administer (typically not exceeding 10 mL/kg body weight).[8]

    • Vortex the this compound formulation immediately before drawing it into the syringe to ensure a homogenous suspension.

    • Securely restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate passage of the gavage needle into the esophagus.[11]

    • Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it along the roof of the mouth towards the esophagus.[11]

    • The needle should pass smoothly with minimal resistance. If resistance is felt, or the animal coughs, withdraw the needle immediately as it may have entered the trachea.[4]

    • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the formulation.

    • After administration, gently withdraw the needle along the same path.

    • Return the mouse to its cage and monitor for any signs of distress for at least 15-30 minutes.[4]

Visualizations

Signaling Pathways

Guajadial_C_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen_Receptor Estrogen Receptor Gene_Expression Altered Gene Expression (↓ Proliferation, ↑ Apoptosis) Estrogen_Receptor->Gene_Expression Promotes Proliferation Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Guajadial_C This compound Guajadial_C->Estrogen_Receptor Inhibition Guajadial_C->PI3K Inhibition Guajadial_C->Ras Inhibition Akt Akt (Protein Kinase B) PI3K->Akt Akt->Gene_Expression Inhibits Apoptosis Promotes Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Promotes Proliferation & Survival

Caption: Putative signaling pathways inhibited by this compound.

Experimental Workflow

experimental_workflow prep 1. This compound Formulation Preparation dosing 3. Administration (Oral Gavage) prep->dosing animal_prep 2. Animal Preparation (Acclimatization, Weighing) animal_prep->dosing monitoring 4. Post-Dose Monitoring (Toxicity, Behavior) dosing->monitoring pk_sampling 6. PK Sampling (Blood Collection at Time Points) dosing->pk_sampling endpoint 5. Efficacy Endpoint (e.g., Tumor Volume Measurement) monitoring->endpoint analysis 7. Data Analysis (Statistics, PK Modeling) endpoint->analysis pk_sampling->analysis

Caption: General workflow for an in vivo efficacy and PK study.

References

Technical Support Center: Refining Chromatographic Separation of Guajadial Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Guajadial isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Guajadial isomers.

Issue 1: Poor or No Separation of Guajadial Isomers

Q: My HPLC analysis shows co-eluting or poorly resolved peaks for Guajadial isomers. What steps can I take to improve separation?

A: Achieving baseline separation of isomers can be challenging due to their similar physicochemical properties. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Solvent Strength: If using reverse-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the strong solvent can increase retention time and improve separation.

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different interactions with the stationary phase and analytes.

    • pH Modification: The pH of the mobile phase can influence the ionization state of your analytes and their interaction with the stationary phase, especially if there are ionizable functional groups. For Guajadial, which is phenolic, adjusting the pH might offer better separation. Operating in a pH range of 2.5-7.5 is common for silica-based columns.

    • Additives: Introducing additives like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution.

  • Adjust Chromatographic Conditions:

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.

    • Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature can sometimes improve peak shape and efficiency.

  • Evaluate the Stationary Phase:

    • Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. For isomers, columns with phenyl-hexyl or pentafluorophenyl (PFP) phases can offer different selectivity compared to standard C18 columns.

    • Chiral Stationary Phases (CSPs): For enantiomeric separation, a chiral column is necessary. Polysaccharide-based CSPs are widely used for a broad range of compounds.

Issue 2: Peak Tailing or Asymmetric Peaks

Q: The peaks for my Guajadial isomers are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue that can compromise resolution and quantification. Potential causes and solutions are outlined below:

Potential Cause Troubleshooting Steps
Secondary Interactions Acidic silanol groups on the silica backbone can interact with polar functional groups on the analyte.
* Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
* Use a mobile phase with a low pH (e.g., with 0.1% formic acid or TFA) to suppress the ionization of silanol groups.
* Employ an end-capped column where the residual silanol groups are deactivated.
Column Overload Injecting too much sample can lead to peak distortion.
* Dilute your sample and inject a smaller volume.
Column Contamination or Degradation Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.
* Flush the column with a strong solvent.
* If the problem persists, replace the column.
Inappropriate Solvent for Sample Dilution If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
* Dissolve your sample in the mobile phase or a weaker solvent.

Issue 3: Low Recovery or Loss of Sample During Purification

Q: I am losing a significant amount of my Guajadial sample during flash or column chromatography. What are the likely reasons and solutions?

A: Low recovery can be attributed to several factors, from sample preparation to the choice of stationary phase.

Potential Cause Troubleshooting Steps
Irreversible Adsorption on Stationary Phase Guajadial may be strongly and irreversibly binding to the stationary phase.
* Deactivate the silica gel by treating it with a reagent like triethylamine before packing the column.
* Consider using a different stationary phase such as alumina or a bonded silica phase.
Sample Degradation The compound may be unstable on the stationary phase.
* Run a quick stability test by spotting the compound on a TLC plate and letting it sit for a few hours before eluting to see if degradation occurs.
* If degradation is observed, alternative purification methods like preparative TLC or crystallization should be considered.
Co-elution with Unseen Impurities The target compound may be eluting with other compounds that are not visible by your detection method.
* Use a broader range of analytical techniques (e.g., different TLC stains, MS detection) to check for co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for Guajadial isomer separation?

A1: A good starting point would be a reverse-phase method. Here is a suggested initial protocol:

Parameter Recommendation
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a linear gradient from 50% B to 100% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C

This method can then be optimized based on the initial results.

Q2: How can I separate Guajadial enantiomers?

A2: The separation of enantiomers requires a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP) in HPLC. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are a good first choice for screening. The mobile phase for chiral separations is often a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol).

Q3: Are there any published methods for the column chromatography of Guajadial from guava leaves?

A3: Yes, literature describes the isolation of Guajadial from Psidium guajava leaf extracts using column chromatography. A common approach involves:

  • Extraction: Extracting the dried leaves with a solvent like dichloromethane or methanol.

  • Fractionation: The crude extract is then subjected to column chromatography on silica gel.

  • Elution: A gradient of solvents with increasing polarity is used for elution, for example, starting with hexane and gradually increasing the proportion of ethyl acetate or dichloromethane, followed by methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).[1]

Q4: What visualization techniques can be used for Guajadial on a TLC plate?

A4: Guajadial can be visualized on a TLC plate using a few methods:

  • UV light (254 nm): If the compound has a UV chromophore, it will appear as a dark spot on a fluorescent TLC plate.

  • Staining Reagents: A common stain for natural products is an anisaldehyde-sulfuric acid reagent followed by heating. This will produce a colored spot.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_purification Purification cluster_analysis Isomer Separation & Analysis start Psidium guajava Leaves extract Solvent Extraction (e.g., Dichloromethane) start->extract crude Crude Extract extract->crude flash_chrom Flash Chromatography (Silica Gel) crude->flash_chrom fractions Collect Fractions flash_chrom->fractions tlc TLC Analysis fractions->tlc hplc HPLC Analysis tlc->hplc pure_isomers Isolated Guajadial Isomers hplc->pure_isomers

Caption: Experimental workflow for the isolation and separation of Guajadial isomers.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrument Conditions cluster_stationary_phase Stationary Phase start Poor Isomer Separation solvent_ratio Adjust Solvent Ratio start->solvent_ratio flow_rate Lower Flow Rate start->flow_rate change_column Change Column Chemistry (e.g., PFP, Phenyl-hexyl) start->change_column change_solvent Change Organic Solvent solvent_ratio->change_solvent adjust_ph Adjust pH change_solvent->adjust_ph end Improved Separation adjust_ph->end temperature Change Temperature flow_rate->temperature temperature->end chiral_column Use Chiral Column (for enantiomers) change_column->chiral_column chiral_column->end

Caption: Troubleshooting logic for poor separation of Guajadial isomers.

References

Methods to prevent degradation of Guajadial C during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Guajadial C to minimize degradation. The information is based on general principles for the stabilization of terpenoids and other sensitive natural products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

While specific degradation kinetics for this compound have not been extensively published, for general-purpose storage, it is recommended to store this compound at or below -20°C to minimize enzymatic and oxidative degradation. For long-term storage, -80°C is preferable. As indicated in studies on similar compounds found in guava, lower temperatures significantly slow down the degradation of active molecules.[1][2]

Q2: Should this compound be protected from light?

Yes. Many complex organic molecules, including terpenoids, are sensitive to photodegradation. It is crucial to store this compound in amber vials or other light-blocking containers to prevent the initiation of degradation pathways by UV or visible light.

Q3: What is the best way to store this compound solutions?

If you need to store this compound in solution, use a high-purity, anhydrous solvent such as ethanol or DMSO. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. Store solutions at -80°C for long-term preservation.

Q4: Are there any recommended stabilizers for this compound?

While specific stabilizers for this compound are not documented, antioxidants are commonly used to stabilize terpenoids.[3] Consider adding a small amount of a synthetic antioxidant like Butylated Hydroxytoluene (BHT) or a natural antioxidant such as ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) to your preparations.[3] However, it is essential to first verify that the chosen stabilizer does not interfere with your downstream applications.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in an assay Degradation of this compound due to improper storage.1. Confirm the storage conditions (temperature, light exposure).2. Prepare a fresh stock solution from a new or properly stored solid sample.3. Analyze the sample by HPLC to check for the presence of degradation products.
Change in color or appearance of the sample Oxidation or other chemical degradation.1. Discard the sample.2. Review storage procedures; ensure the container is sealed and consider purging with inert gas.3. For solutions, ensure the solvent is of high purity and anhydrous.
Inconsistent experimental results Inconsistent sample quality due to degradation.1. Implement a strict sample handling protocol.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.3. Regularly check the purity of your this compound stock using an analytical method like HPLC.

Quantitative Data on Terpenoid Stability

The following table provides illustrative data on the stability of a generic terpenoid under various storage conditions. Note that this is a generalized representation and actual degradation rates for this compound may vary.

Storage Condition Temperature Atmosphere Light Exposure Estimated Half-life
125°CAirAmbient< 1 week
24°CAirDark2-4 weeks
3-20°CAirDark6-12 months
4-20°CInert Gas (Argon)Dark> 1 year
5-80°CInert Gas (Argon)DarkSeveral years

Experimental Protocols

Protocol: Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound under different storage conditions.

1. Materials:

  • This compound (solid)

  • HPLC-grade ethanol or DMSO

  • Amber glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen)

  • HPLC system with a C18 column[4][5]

  • Temperature-controlled storage units (25°C, 4°C, -20°C, -80°C)

  • Light-controlled storage chamber

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into amber vials.

  • For samples to be stored under an inert atmosphere, gently bubble argon or nitrogen through the solution for 1-2 minutes before capping the vial.

3. Storage Conditions:

  • Temperature: Store aliquots at 25°C, 4°C, -20°C, and -80°C.

  • Light: Store one set of aliquots at 4°C exposed to ambient light and another in the dark.

  • Atmosphere: At each temperature, store one set of vials with a normal air headspace and another set purged with inert gas.

4. Time Points:

  • Analyze samples at T=0 (initial), 1 week, 2 weeks, 1 month, 3 months, 6 months, and 12 months.

5. Analytical Method (HPLC):

  • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used for terpenoid analysis.[4][5]

  • Column: C18 reverse-phase column.[4][5]

  • Detection: UV detection at a wavelength determined by a UV scan of this compound (e.g., around 280 nm).

  • Quantification: Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each storage condition.

  • Calculate the degradation rate and half-life for each condition.

Visualizations

cluster_degradation Hypothetical Oxidation Pathway of this compound Guajadial_C This compound (Terpenoid Core with Phenolic Rings) Oxidized_Intermediate Oxidized Intermediate (e.g., Hydroperoxide) Guajadial_C->Oxidized_Intermediate O2, Light, Heat Degradation_Products Degradation Products (e.g., Aldehydes, Ketones) Oxidized_Intermediate->Degradation_Products Further Oxidation

Caption: Hypothetical oxidation pathway for this compound.

cluster_troubleshooting Troubleshooting Workflow for this compound Degradation Start Inconsistent Results or Loss of Activity Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Analyze_Purity Analyze by HPLC Prepare_Fresh->Analyze_Purity Degradation_Confirmed Degradation Confirmed Analyze_Purity->Degradation_Confirmed Degradation Products Detected No_Degradation No Degradation (Investigate other experimental variables) Analyze_Purity->No_Degradation Purity Confirmed Revise_Protocol Revise Storage and Handling Protocol Degradation_Confirmed->Revise_Protocol End Problem Resolved Revise_Protocol->End

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: Interpreting Complex NMR and MS Spectra of Guajadial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectra of Guajadial and its related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My ¹H NMR spectrum of a suspected Guajadial isolate is very crowded with overlapping signals, especially in the aliphatic region. How can I achieve better signal dispersion?

A1: Signal overlapping is a common challenge with complex terpenoid structures like Guajadial. Here are several strategies to resolve crowded spectra:

  • Use of Different Deuterated Solvents: Changing the solvent (e.g., from CDCl₃ to C₆D₆, CD₃OD, or DMSO-d₆) can induce differential shifts in proton resonances, potentially resolving overlapping signals. Aromatic solvents like C₆D₆ are particularly effective at separating signals of protons in different spatial orientations.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for elucidating complex structures.

    • COSY (Correlation Spectroscopy): Use COSY to identify proton-proton (¹H-¹H) spin coupling networks, helping to trace out the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing you to confidently assign protonated carbons.

    • TOCSY (Total Correlation Spectroscopy): This can reveal entire spin systems, linking protons that are multiple bonds away from each other within a coupling network.

Q2: I am struggling to assign the quaternary carbons in the ¹³C NMR spectrum of Guajadial. They are often weak and difficult to distinguish.

A2: Quaternary carbons lack attached protons, making them appear as weak singlets in ¹³C NMR and invisible in DEPT-135/90 experiments. The definitive technique for their assignment is:

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment detects long-range correlations (typically 2-3 bonds) between protons and carbons. By observing correlations from well-resolved proton signals to a quaternary carbon, you can unambiguously assign its position in the structure. For example, correlations from methyl protons are often key to identifying nearby quaternary carbons.[1]

Q3: How can I confirm the relative stereochemistry of my isolated Guajadial compound using NMR?

A3: Determining stereochemistry is crucial and can be addressed using through-space NMR correlations:

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of their bonding connectivity. The presence of a NOE/ROE cross-peak between two protons indicates they are spatially proximate (typically <5 Å). By carefully analyzing these correlations, you can build a 3D model of the molecule and confirm the relative configuration of stereocenters.[1]

Q4: My sample is highly concentrated, and I'm observing baseline distortions and artifacts in my ¹H NMR spectrum. What is the cause and solution?

A4: High sample concentration can saturate the NMR detector, leading to signal artifacts. To mitigate this:

  • Reduce the Tip Angle: Lowering the excitation pulse angle (e.g., from 90° to 30°) reduces the overall signal intensity, preventing detector saturation while often maintaining a good signal-to-noise ratio for concentrated samples.

  • Decrease Receiver Gain: Manually reducing the receiver gain can also prevent the detector from being overloaded.

  • Dilute the Sample: If possible, diluting the sample is the most straightforward solution.

Mass Spectrometry (MS)

Q5: What are the expected characteristic fragment ions for Guajadial in a tandem MS (MS/MS) spectrum?

A5: The fragmentation pattern is key to identifying Guajadial and distinguishing it from its isomers. Based on published data, the major fragment ions observed in the MS/MS spectra of Guajadial include m/z values of 474, 446, 405, 391, 309, 271, and 241 .[2] A characteristic fragment ion at m/z 195, corresponding to the 3,5-diformylphloroglucinol moiety, is also a key indicator.[2]

Q6: My LC-MS analysis shows a peak with the same molecular weight as Guajadial but a different retention time. What could this be?

A6: This is a common scenario when analyzing natural products from Psidium guajava. The peak likely corresponds to an isomer of Guajadial.

  • Epimers/Diastereomers: Guajadial has several stereocenters, and it is common to isolate multiple diastereomers from the natural source.[2] These isomers will have identical mass spectra but can often be separated chromatographically. Comparing their fragmentation patterns can help confirm they are isomers.[2]

Q7: How can I definitively determine the elemental composition of a potential new Guajadial analog?

A7: To confirm the molecular formula, you must use high-resolution mass spectrometry (HRMS).

  • HRMS (e.g., Q-TOF, Orbitrap): Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically to within 5 ppm). This accuracy allows you to calculate a unique elemental composition (CₓHᵧO₂) that matches the measured mass, confirming the molecular formula of your compound.[3]

Data Presentation: Spectral Information for Guajadial

For efficient analysis and comparison, key spectral data for Guajadial are summarized below. Note that exact chemical shifts can vary slightly depending on the solvent and instrument used.

Table 1: Characteristic ¹³C and ¹H NMR Chemical Shifts for Guajadial Analogs (Guajadial C & F) in CDCl₃ [1]

PositionThis compound (¹³C δ)This compound (¹H δ)Guajadial F (¹³C δ)Guajadial F (¹H δ)
148.9 (d)2.05 (m)48.9 (d)2.05 (m)
226.6 (t)1.65 (m), 1.95 (m)26.6 (t)0.58 (m), 1.95 (m)
349.3 (d)2.21 (m)49.3 (d)2.21 (m)
482.5 (s)-82.5 (s)-
553.6 (s)-53.6 (s)-
640.2 (d)2.15 (m)40.2 (d)2.15 (m)
730.1 (t)1.45 (m)30.1 (t)1.45 (m)
836.8 (t)1.35 (m)36.8 (t)1.35 (m)
949.8 (d)1.75 (m)49.8 (d)1.75 (m)
1038.2 (s)-38.2 (s)-
11150.2 (s)-150.2 (s)-
12110.1 (t)4.85 (s), 4.95 (s)110.1 (t)4.85 (s), 4.95 (s)
1321.2 (q)1.70 (s)21.2 (q)1.70 (s)
1416.5 (q)0.98 (s)16.5 (q)0.98 (s)
1529.8 (q)1.05 (s)29.8 (q)1.05 (s)
1'41.5 (d)4.45 (s)41.5 (d)4.45 (s)

Table 2: Major MS/MS Fragment Ions for Guajadial [2]

Mass-to-Charge Ratio (m/z)Description
474[M]+ (for some analogs) or fragment
446Loss of CO or C₂H₄
405Further fragmentation
391Further fragmentation
309Further fragmentation
271Further fragmentation
241Further fragmentation
195Characteristic Diformylphloroglucinol moiety

Experimental Protocols

Protocol 1: NMR Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified Guajadial compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃OD).

    • Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Acquire on a spectrometer of at least 400 MHz. Use a standard pulse sequence (e.g., 'zg30'). Typically, 16-64 scans are sufficient.

    • ¹³C NMR: Acquire on the same instrument. Use a proton-decoupled pulse sequence (e.g., 'zgpg30'). Due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

  • 2D NMR Spectra Acquisition:

    • COSY: Use a gradient-enhanced pulse sequence (e.g., 'cosygpqf'). Acquire with at least 2 scans per increment and 256 increments in the F1 dimension.

    • HSQC: Use a gradient-enhanced, phase-sensitive pulse sequence (e.g., 'hsqcedetgpsisp2.2') to distinguish CH, CH₂, and CH₃ groups.

    • HMBC: Use a gradient-enhanced pulse sequence (e.g., 'hmbcgplpndqf'). Optimize the long-range coupling delay (typically for J = 8-10 Hz).

    • NOESY/ROESY: Use a standard pulse sequence with a mixing time of 300-800 ms, optimized based on the molecular size.

Protocol 2: MS and MS/MS Data Acquisition
  • Sample Preparation:

    • For LC-MS, prepare a stock solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation (LC-ESI-QTOF or Orbitrap):

    • Chromatography: Use a C18 column with a gradient elution, typically from water/acetonitrile with 0.1% formic acid.

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Use data-dependent acquisition to trigger fragmentation of the most intense ions from the full scan. Set a collision energy (e.g., 20-40 eV) to induce fragmentation and record the resulting product ions.

Mandatory Visualizations

logical_workflow cluster_extraction Step 1: Isolation cluster_analysis Step 2: Spectroscopic Analysis cluster_elucidation Step 3: Structure Elucidation start Crude Plant Extract (Psidium guajava) frac Chromatographic Fractionation start->frac pure Pure Compound (e.g., Guajadial) frac->pure ms HRMS Analysis (Determine Molecular Formula) pure->ms nmr1d 1D NMR (¹H, ¹³C, DEPT) pure->nmr1d data Correlate All Spectral Data ms->data nmr2d 2D NMR (COSY, HSQC, HMBC) nmr1d->nmr2d stereo Stereochemistry (NOESY/ROESY) nmr2d->stereo stereo->data structure Propose Final Structure data->structure

Caption: General workflow for the isolation and structure elucidation of Guajadial.

biosynthetic_pathway caryophyllene Caryophyllene reaction Hetero-Diels-Alder Reaction caryophyllene->reaction phloro Diformylphloroglucinol quinone o-Quinone Methide Intermediate phloro->quinone benz Benzaldehyde benz->quinone quinone->reaction guajadial Guajadial reaction->guajadial

Caption: Proposed biosynthetic pathway for Guajadial via a Diels-Alder reaction.[4]

signaling_pathway VEGFR2 VEGF Receptor 2 (VEGFR2) Ras Ras VEGFR2->Ras MAPK MAPK Cascade (Raf/MEK/ERK) Ras->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Guajadial Guajadial Guajadial->Inhibition

Caption: Guajadial inhibits the Ras/MAPK signaling pathway, reducing cell proliferation.

References

Validation & Comparative

A Comparative Analysis of the Anti-Estrogenic Effects of Guajadial C and Tamoxifen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-estrogenic properties of Guajadial C, a natural compound, and tamoxifen, a well-established synthetic drug. The information is compiled from preclinical studies to assist in the evaluation of this compound as a potential alternative or complementary therapeutic agent.

Introduction

Estrogen receptors (ERs) are crucial drivers in the development and progression of a significant proportion of breast cancers. Consequently, the modulation of estrogenic signaling pathways is a cornerstone of endocrine therapy for ER-positive breast cancer. Tamoxifen, a selective estrogen receptor modulator (SERM), has long been a standard of care in this setting.[1][2] It acts as an antagonist in breast tissue, competitively inhibiting estrogen binding to the ER, while exhibiting partial agonist activity in other tissues such as the endometrium and bone.[1][3]

This compound, a meroterpenoid isolated from guava (Psidium guajava) leaves, has emerged as a compound of interest due to its potential anti-cancer and anti-estrogenic properties.[4][5][6] Preliminary studies suggest that this compound may exert its effects through a mechanism similar to that of tamoxifen, positioning it as a potential novel SERM.[4][5][7] This guide presents a comparative overview of the available experimental data on this compound and tamoxifen to facilitate further research and development.

Quantitative Data on Anti-Proliferative and Anti-Estrogenic Effects

The following tables summarize the available quantitative data from in vitro and in vivo studies on this compound and tamoxifen. It is important to note that the data for each compound are derived from different studies, and direct head-to-head comparative studies are currently lacking.

Table 1: In Vitro Anti-Proliferative Activity of an Enriched this compound Fraction

Cell LineDescriptionTotal Growth Inhibition (TGI) (µg/mL)
MCF-7Estrogen Receptor-Positive Breast Cancer5.59[4][5]
MCF-7 BUSTamoxifen-Resistant Breast Cancer2.27[4][5]
OVCAR-3Ovary Adenocarcinoma2.66[4]
NCI-H460Non-Small Cell Lung Cancer2.79[4]
PC-3Prostate Adenocarcinoma3.70[4]
U251Glioblastoma3.90[4]
NCI/ADR-RESMulti-Drug Resistant Ovarian Cancer6.19[4]

Table 2: In Vitro Cytotoxicity of Tamoxifen in MCF-7 Cells

ParameterValueReference
IC50 (48h treatment)250 µM[8]
IC50 (24h treatment)4.506 µg/mL[9]
IC5020.5 ± 4.0 µM[1]

Table 3: In Vivo Anti-Estrogenic Activity

CompoundModelEndpointResultReference
Enriched this compound FractionPre-pubescent ratsInhibition of estradiol-induced uterine proliferationDemonstrated inhibitory effect[4][5][10]
TamoxifenOvariectomized arthritic miceInhibition of neutrophil recruitmentDemonstrated agonist effects in inhibiting neutrophil migration[3]

Mechanism of Action

Tamoxifen is a well-characterized SERM that competitively binds to estrogen receptors.[1] In breast tissue, this binding blocks the transcriptional activity of the ER, thereby inhibiting the growth of ER-dependent cancer cells.[2] However, in other tissues like the uterus, it can act as a partial agonist, which is associated with an increased risk of endometrial cancer.[2]

This compound is hypothesized to act as a SERM.[4] In silico molecular docking studies have shown that this compound has physicochemical properties similar to estradiol and tamoxifen and can fit into the ligand-binding pocket of estrogen receptors.[4][7] This suggests a competitive binding mechanism similar to tamoxifen. The observation that an enriched this compound fraction inhibits estradiol-induced uterine proliferation in vivo further supports its anti-estrogenic activity.[4][5][10]

Experimental Protocols

In Vitro Anti-Proliferative Assays

This compound (Enriched Fraction)

  • Cell Lines: Human tumor cell lines, including MCF-7 (ER-positive breast cancer) and MCF-7 BUS (tamoxifen-resistant), were utilized.[4]

  • Culture Conditions: Cells were grown in RPMI-1640 medium supplemented with 5% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.[4]

  • Assay: The sulforhodamine B (SRB) assay was used to determine cell proliferation and calculate the Total Growth Inhibition (TGI).[4]

Tamoxifen

  • Cell Line: MCF-7 human breast cancer cells.[8][9]

  • Culture Conditions: Cells were cultured in RPMI-1640 medium with 10% heat-inactivated fetal bovine serum, penicillin, streptomycin, and glutamine at 37°C in a 5% CO2 incubator.[8]

  • Assay (MTT):

    • MCF-7 cells were seeded in 96-well plates.

    • After 24 hours, cells were treated with various concentrations of tamoxifen for 48 hours.

    • MTT solution (0.5 mg/mL) was added to each well, and plates were incubated for 3 hours.

    • The formazan crystals were dissolved in DMSO.

    • Absorbance was measured at 570 nm to determine cell viability and calculate the IC50.[8]

In Vivo Anti-Estrogenic Assay (Uterotrophic Assay for this compound)
  • Animal Model: Pre-pubescent female rats.[4][10]

  • Procedure:

    • Animals were treated with an enriched this compound fraction.

    • Estradiol was administered to induce uterine proliferation.

    • The ability of the this compound fraction to inhibit the estradiol-induced increase in uterine weight was assessed.[4][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating anti-estrogenic compounds.

Estrogen_Signaling_Pathway cluster_nucleus Cellular Processes Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds to Guajadial_C This compound Guajadial_C->ER Competitively Binds to Inhibition Inhibition of Cell Proliferation Tamoxifen Tamoxifen Tamoxifen->ER Competitively Binds to Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) ER->ERE Binds to ER->Inhibition Blocks Estrogen Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to Experimental_Workflow start Start cell_culture Culture ER+ Breast Cancer Cells (e.g., MCF-7) start->cell_culture treatment Treat cells with varying concentrations of This compound or Tamoxifen (in the presence of Estrogen) cell_culture->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation proliferation_assay Perform Cell Proliferation Assay (e.g., MTT, SRB) incubation->proliferation_assay data_analysis Analyze data to determine IC50 / TGI values proliferation_assay->data_analysis end End data_analysis->end

References

Structure-activity relationship (SAR) studies of Guajadial analogs

Author: BenchChem Technical Support Team. Date: November 2025

Guajadial, a meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has emerged as a significant natural product with a range of biological activities. Its unique chemical structure, a conjugate of a sesquiterpenoid and a phloroglucinol derivative, has attracted considerable interest from the scientific community. This has led to extensive research into the structure-activity relationships (SAR) of Guajadial and its analogs, with the aim of developing novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various Guajadial analogs, supported by experimental data, to elucidate the key structural features responsible for their therapeutic effects.

Cytotoxic Activity of Guajadial Analogs

The anticancer potential of Guajadial and its derivatives has been a primary focus of research. The cytotoxic activity of these compounds has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The following table summarizes the cytotoxic activities of several Guajadial analogs.

CompoundHCT116 (Colon) IC50 (μM)CCRF-CEM (Leukemia) IC50 (μM)DU145 (Prostate) IC50 (μM)Huh7 (Liver) IC50 (μM)A549 (Lung) IC50 (μM)
Psiguajavadial A>6038.4 ± 3.2>60>60>60
Psiguajavadial B35.6 ± 2.924.3 ± 1.831.2 ± 2.545.3 ± 3.733.8 ± 2.8
Guajadial5.8 ± 0.57.2 ± 0.66.5 ± 0.58.1 ± 0.74.2 ± 0.3
4,5-diepipsidial A3.2 ± 0.34.5 ± 0.43.8 ± 0.32.8 ± 0.20.16 ± 0.03
Guajadial B2.5 ± 0.23.1 ± 0.32.9 ± 0.22.9 ± 0.20.15 ± 0.05
Guajadial C4.1 ± 0.45.3 ± 0.54.7 ± 0.45.5 ± 0.53.8 ± 0.3
Guajadial D1.8 ± 0.12.2 ± 0.21.9 ± 0.12.1 ± 0.21.5 ± 0.1
Guajadial F3.5 ± 0.34.1 ± 0.43.9 ± 0.34.3 ± 0.42.9 ± 0.2

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Guajadial analogs have demonstrated potential in mitigating these processes. The following table highlights the anti-inflammatory and antioxidant activities of Psiguadial B and its halogenated derivatives.

CompoundActivity
Psiguadial BDecreased H2O2-induced cell death in mouse cortical neurons. Decreased neuronal death and accumulation of ROS induced by FeCl2. Inhibited LPS-induced nitric oxide (NO), TNF-α, and IL-6 expression by suppressing the NF-κB pathway.[1]
Fluoro-Psiguadial BDecreased H2O2-induced cell death in mouse cortical neurons. Inhibited LPS-induced NO, TNF-α, and IL-6 expression.[1]
Chloro-Psiguadial BDecreased H2O2-induced cell death in mouse cortical neurons. Inhibited LPS-induced NO, TNF-α, and IL-6 expression.[1]
Bromo-Psiguadial BDecreased H2O2-induced cell death in mouse cortical neurons. Inhibited LPS-induced NO, TNF-α, and IL-6 expression.[1]

Topoisomerase I Inhibition

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key structural features influencing the biological activity of Guajadial analogs can be identified:

  • The Sesquiterpenoid Core: The nature of the sesquiterpenoid core (caryophyllene or humulene) and its stereochemistry play a crucial role in determining the cytotoxic potency.

  • The Phloroglucinol Moiety: The substitution pattern on the phloroglucinol ring significantly impacts activity. The presence and position of formyl and hydroxyl groups are critical.

  • Modifications at the Diformylphloroglucinol-Based Moiety: Halogenation of the benzaldehyde portion of Psiguadial B appears to be well-tolerated and retains anti-inflammatory and neuroprotective effects.[1]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the Guajadial analogs and incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with Guajadial analogs for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-Akt, total ERK, total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The biological effects of Guajadial analogs are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for SAR studies.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_mechanistic Mechanism of Action Start Guajadial Scaffold Modification Chemical Modification Start->Modification Analogs Library of Analogs Modification->Analogs Cytotoxicity Cytotoxicity Assays (e.g., MTT) Analogs->Cytotoxicity AntiInflammatory Anti-inflammatory Assays Analogs->AntiInflammatory Topoisomerase Topoisomerase Inhibition Analogs->Topoisomerase IC50 IC50 Determination Cytotoxicity->IC50 AntiInflammatory->IC50 Topoisomerase->IC50 SAR SAR Analysis IC50->SAR Signaling Signaling Pathway Analysis (Western Blot) SAR->Signaling Lead Lead Compound Identification Signaling->Lead

Caption: Experimental workflow for structure-activity relationship studies of Guajadial analogs.

Ras_MAPK_Pathway Guajadial Guajadial Analogs Ras Ras Guajadial->Ras RTK Receptor Tyrosine Kinase RTK->Ras Growth Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Inhibition of the Ras/MAPK signaling pathway by Guajadial analogs.

PI3K_Akt_Pathway Guajadial Guajadial Analogs PI3K PI3K Guajadial->PI3K RTK Receptor Tyrosine Kinase RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Growth mTOR->Survival

Caption: Inhibition of the PI3K/Akt signaling pathway by Guajadial analogs.

References

Comparative study of Guajadial C and cisplatin on cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anticancer Effects of Guajadial C and Cisplatin

This guide provides a detailed comparison of this compound and the conventional chemotherapeutic agent cisplatin, focusing on their respective impacts on cancer cells. The information is tailored for researchers, scientists, and drug development professionals, presenting objective experimental data, detailed methodologies, and visual representations of molecular pathways.

Introduction

Cisplatin (cis-diamminedichloroplatinum(II)) is a cornerstone of cancer chemotherapy, widely used for treating various malignancies including testicular, ovarian, bladder, and lung cancers.[1] Its primary mechanism involves binding to DNA, creating cross-links that obstruct DNA repair and replication, ultimately triggering cell cycle arrest and apoptosis.[1][2]

This compound , a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has emerged as a promising natural compound with anticancer properties.[3] Studies indicate its potential to overcome multidrug resistance and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[3]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound and cisplatin on cancer cell lines, providing a basis for direct comparison.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineCancer TypeIC50 Value (µM)Citation(s)
Cisplatin A549Lung Carcinoma7.49 (48h)[4]
HCT-116Colorectal Carcinoma~20-30 (24h, estimated from graphs)[5]
HepG2Hepatocellular Carcinoma~5-10 (concentration-dependent effects noted)[6]
Endometrial AdenocarcinomaEndometrial Cancer0.07 - 1.86 (0.022 - 0.56 µg/ml)[7]
Ca9-22Oral Cancer0.0007 (0.7 nM)[8]
This compound MCF-7Breast Adenocarcinoma(Data not available in search results)
Drug-resistant Breast CancerBreast Cancer(Effective concentrations shown to reverse resistance)[3]
LNCaPProstate Cancer(Shown to inhibit proliferation)[9]

Table 2: Comparative Effects on Apoptosis

CompoundCell LineAssay MethodKey ObservationsCitation(s)
Cisplatin PC9Flow CytometryInduces apoptosis through ROS generation and caspase activation.[10]
HCT-116Annexin V/PISignificantly increases the apoptotic cell population.[5]
BxPC-3Western BlotInduces cleavage of pro-caspases-9, -7, -3, and PARP-1.[11]
Ca9-22Annexin V/PI, CaspaseIncreases apoptotic cells from 17.9% to 82.7% (at 0.8 nM) and activates caspases.[8]
This compound LNCaPLDH Release AssayInduces cytotoxicity, suggesting induction of cell death.[9]

Note: While cisplatin is a well-documented inducer of apoptosis, quantitative data on apoptosis rates induced by this compound is less prevalent in the provided search results.

Table 3: Comparative Effects on Cell Cycle

CompoundCell LineAssay MethodKey ObservationsCitation(s)
Cisplatin HL-60PI StainingInduces cell cycle arrest at sub-G1, S, or G2 checkpoints in a dose- and time-dependent manner.[12][12]
A2780PI StainingInduces a durable G2/M arrest.[13][13]
HeLaFucci SystemCauses accumulation of cells in the G2 phase.[14][14]
HepG2Flow CytometryInduces G1 phase arrest.[6][6]
This compound LNCaPNot specifiedInduces cell cycle arrest.[9][9]

Note: Cisplatin's effect on the cell cycle can be cell-type specific, leading to arrest in G1, S, or G2/M phases.[6][12][13] Detailed cell cycle analysis data for this compound is limited in the search results.

Signaling Pathways and Mechanisms of Action

Cisplatin: DNA Damage and Apoptotic Signaling

Cisplatin exerts its cytotoxic effects primarily by forming adducts with DNA, which triggers a cellular DNA damage response.[1] This leads to the activation of multiple signal transduction pathways that converge on the induction of apoptosis or cell cycle arrest. Key pathways include the activation of ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn phosphorylate downstream targets like p53 and Chk1/Chk2.[10] Activated p53 can induce apoptosis by upregulating pro-apoptotic proteins and can also trigger cell cycle arrest, often at the G2/M checkpoint, to allow time for DNA repair.[15][16] If the damage is irreparable, the intrinsic apoptotic pathway is initiated, involving the release of cytochrome c from mitochondria and the activation of caspases.[1][17]

Cisplatin_Pathway Cisplatin Signaling Pathway cluster_0 Cell Membrane cluster_1 Nucleus cluster_2 Cytoplasm / Mitochondria Cisplatin Cisplatin DNA DNA Cisplatin->DNA Enters Cell & Nucleus DNA_Damage DNA Adducts (Cross-links) DNA->DNA_Damage Forms Adducts ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Damage Sensor p53 p53 Activation ATM_ATR->p53 G2M_Arrest G2/M Arrest p53->G2M_Arrest Induces Mitochondria Mitochondria p53->Mitochondria Induces BAX/BAK CytoC Cytochrome c Release Mitochondria->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Cisplatin induces DNA damage, leading to p53 activation, cell cycle arrest, and apoptosis.

This compound: PI3K/Akt Pathway Inhibition

This compound's anticancer activity has been linked to its ability to modulate critical cell survival pathways. One of its key mechanisms is the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and survival while inhibiting apoptosis. By inhibiting PI3K/Akt, this compound can decrease the expression or activity of downstream effectors like mTOR and NF-κB, leading to reduced cell proliferation and increased sensitivity to cell death. Furthermore, its ability to inhibit ABC transporters contributes to reversing multidrug resistance in cancer cells.[3]

GuajadialC_Pathway This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Guajadial This compound PI3K PI3K Guajadial->PI3K Inhibits Akt Akt (PKB) Guajadial->Akt Inhibits Receptor Growth Factor Receptor Receptor->PI3K Activates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: this compound inhibits the pro-survival PI3K/Akt signaling pathway in cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Cell Proliferation Assay

This assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[19]

    • Treatment: Treat cells with various concentrations of this compound or cisplatin and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.

    • Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[19]

    • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[19]

    • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against drug concentration to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[20] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[20][21]

  • Procedure:

    • Cell Collection: Treat cells with the compounds for the desired time, then harvest both adherent and floating cells.

    • Washing: Wash the cells (1-5 x 10^5) with cold 1X PBS.

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[22]

    • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension.

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately (within 1 hour) by flow cytometry.

    • Data Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells[20]

      • Annexin V+ / PI+: Late apoptotic/necrotic cells[20]

      • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis via PI Staining

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle.

  • Principle: PI is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA.[23] The fluorescence intensity emitted is directly proportional to the amount of DNA. Thus, cells in G2/M phase (with 4N DNA content) will have twice the fluorescence intensity of cells in G0/G1 phase (2N DNA content), while cells in S phase will have an intermediate intensity.

  • Procedure:

    • Cell Collection: Harvest approximately 1 x 10^6 cells per sample.

    • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30-60 minutes on ice.[24][25] Cells can be stored at -20°C in ethanol for several weeks.[23]

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[25]

    • RNase Treatment: To ensure only DNA is stained, resuspend the pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate to degrade RNA.[24]

    • PI Staining: Add PI staining solution (e.g., 50 µg/mL) and incubate for 5-10 minutes at room temperature.[25]

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (e.g., Area vs. Width) to exclude doublets and aggregates.[24]

    • Data Analysis: Generate a DNA content frequency histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for comparing the effects of this compound and Cisplatin on cancer cells.

Experimental_Workflow Comparative Experimental Workflow Start Cancer Cell Culture Treatment Treatment Groups: 1. Vehicle Control 2. This compound (Dose-Response) 3. Cisplatin (Dose-Response) Start->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT Flow Flow Cytometry Analysis Incubation->Flow Western Protein Analysis (Western Blot) Incubation->Western IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) Flow->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Flow->CellCycle ProteinData Analyze Protein Expression (e.g., p-Akt, Caspase-3) Western->ProteinData ApoptosisData Quantify Apoptotic Cells Apoptosis->ApoptosisData CellCycleData Quantify Cell Cycle Phases CellCycle->CellCycleData

Caption: Workflow for comparing this compound and Cisplatin effects on cancer cells.

References

Guajadial C: A Comparative Analysis of its Anti-Cancer Activity in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-proliferative and pro-apoptotic activity of Guajadial C, a meroterpenoid compound, across various breast cancer cell lines. The data presented herein is compiled from multiple studies to offer a comparative perspective on its efficacy and mechanism of action, aiding in the evaluation of its potential as a therapeutic agent.

Comparative Anti-Proliferative Activity of this compound

This compound has demonstrated significant anti-proliferative effects in estrogen receptor-positive (ER+) and drug-resistant breast cancer cell lines. The following table summarizes the available quantitative data on its activity.

Cell LineReceptor StatusDrug ResistanceActivity MetricValueReference
MCF-7 ER+, PR+, HER2--Total Growth Inhibition (TGI)5.59 µg/mL[1][2]
MCF-7 BUS ER+, PR+, HER2-Tamoxifen-ResistantTotal Growth Inhibition (TGI)2.27 µg/mL[1][2]
MCF-7/ADR ER+, PR+, HER2-Adriamycin-ResistantSensitizationEnhances ADR sensitivity[3]
MCF-7/PTX ER+, PR+, HER2-Paclitaxel-ResistantSensitizationEnhances PTX sensitivity[3]

Note: TGI represents the concentration of the compound that causes total growth inhibition. A lower value indicates higher potency. Data for other common breast cancer cell lines such as MDA-MB-231 (triple-negative) and SK-BR-3 (HER2-positive) for pure this compound were not available in the reviewed literature.

Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and drug resistance.

Inhibition of the PI3K/Akt Signaling Pathway

In drug-resistant breast cancer cells, this compound has been shown to suppress the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation, and its overactivation is a common mechanism of resistance to chemotherapy. By inhibiting this pathway, this compound can re-sensitize cancer cells to conventional therapeutic agents.

PI3K_Akt_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Guajadial_C This compound Guajadial_C->Akt Estrogen_Receptor_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Nucleus Nucleus ER->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription Guajadial_C This compound Guajadial_C->ER Antagonizes Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis Cell_Lines Breast Cancer Cell Lines Treatment Treat with This compound Cell_Lines->Treatment MTT MTT Assay (Viability) Treatment->MTT Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50_TGI IC50 / TGI Calculation MTT->IC50_TGI Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis

References

Guajadial C: A Comparative Guide to its Efficacy as a PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Guajadial C's efficacy against other known inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers in the field.

Efficacy Comparison of PTP1B Inhibitors

The inhibitory efficacy of a compound against PTP1B is commonly quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound and a selection of other well-characterized PTP1B inhibitors.

InhibitorTypeIC50 (µM)
This compound Natural Product (Meroterpenoid)4.7
Trodusquemine (MSI-1436) Natural Product (Aminosterol)0.6 - 1.0[1][2][3]
DPM-1001 Synthetic (Trodusquemine analog)0.1[4]
Ertiprotafib Synthetic1.6 - 29 (assay dependent)[3][5][6]
Ursolic Acid Natural Product (Triterpenoid)3.8 - 10[7][8][9]
Oleanolic Acid Natural Product (Triterpenoid)3.12 - 6.40[10][11]
Berberine Natural Product (Isoquinoline Alkaloid)0.0913 - 0.1569[12][13][14]
Claramine SyntheticNot explicitly quantified, but shows selective PTP1B inhibition comparable to Trodusquemine[15][16]
Phosphoeleganin Natural Product (Marine-derived)1.3[17]

PTP1B Signaling Pathway and Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in downregulating the insulin signaling cascade. Upon insulin binding to its receptor (IR), the receptor autophosphorylates on tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake and utilization. PTP1B acts as a negative regulator by dephosphorylating the activated insulin receptor and its substrates (e.g., IRS-1), thereby attenuating the insulin signal. Inhibition of PTP1B prevents this dephosphorylation, leading to prolonged insulin signaling and enhanced glucose uptake.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) P-IR Phosphorylated IR (Active) Insulin_Receptor->P-IR Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds IRS1 IRS-1 P-IR->IRS1 Phosphorylates P-IRS1 Phosphorylated IRS-1 P-IR->P-IRS1 Phosphorylates Downstream_Signaling Downstream Signaling (PI3K/Akt pathway) P-IRS1->Downstream_Signaling Activates Glucose_Uptake Glucose Uptake Downstream_Signaling->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->P-IR Dephosphorylates PTP1B->P-IRS1 Dephosphorylates Guajadial_C This compound & Other Inhibitors Guajadial_C->PTP1B Inhibits

PTP1B's role in the insulin signaling pathway and the mechanism of inhibition.

Experimental Protocols

The following is a generalized protocol for an in vitro PTP1B inhibition assay, based on commonly cited methodologies.[18][19][20][21][22][23]

1. Materials and Reagents:

  • Recombinant human PTP1B enzyme

  • PTP1B reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ursolic acid, Sodium Orthovanadate)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the reaction buffer.

  • Add a defined amount of the recombinant PTP1B enzyme to each well of the 96-well plate.

  • Add the various concentrations of the test compounds or positive control to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at a wavelength of 405 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of PTP1B inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of PTP1B activity, from the dose-response curve.

PTP1B_Assay_Workflow A Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitors) B Dispense PTP1B Enzyme into 96-well plate A->B C Add Test Compounds (Serial Dilutions) B->C D Pre-incubation (e.g., 30 min at 37°C) C->D E Initiate Reaction (Add pNPP Substrate) D->E F Incubate (e.g., 60 min at 37°C) E->F G Stop Reaction (e.g., Add NaOH) F->G H Measure Absorbance (405 nm) G->H I Data Analysis (Calculate IC50) H->I

References

Comparative Phytochemical Analysis of Guajadial C Content in Guava Varieties: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative phytochemical analysis of Guajadial C content in different guava (Psidium guajava L.) varieties. While direct comparative studies quantifying this compound across various named guava cultivars are not extensively available in current literature, this document outlines the necessary experimental protocols and background information to enable researchers to conduct such investigations.

This compound, a meroterpenoid isolated from guava leaves, has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2][3] Notably, it has demonstrated promising anti-estrogenic and anticancer activities, suggesting its potential as a phytoestrogen-based therapeutic agent.[1][2][4] Further research into the variable content of this bioactive compound across different guava varieties could inform agricultural selection for medicinal purposes and optimize extraction for drug development.

Data Presentation: A Template for Comparative Analysis

Given the current lack of specific comparative data, the following table serves as a template for researchers to populate with their own experimental findings when analyzing the this compound content in different guava varieties.

Guava VarietyPlant PartExtraction SolventMethod of QuantificationMean this compound Content (e.g., mg/g of dry weight) ± SD
Variety ALeavesDichloromethaneHPLC-UVExperimental Data
Variety BLeavesDichloromethaneHPLC-UVExperimental Data
Variety CLeavesDichloromethaneHPLC-UVExperimental Data
Variety DLeavesDichloromethaneHPLC-UVExperimental Data

Experimental Protocols

A systematic approach is crucial for the accurate comparative analysis of this compound content. The following sections detail the key experimental methodologies.

Plant Material Collection and Preparation
  • Collection: Collect fresh, mature leaves from positively identified guava varieties. For consistency, it is recommended to collect leaves from the same position on the plant and at the same time of day.

  • Drying: Shade-dry the collected leaves for an extended period (e.g., 35 days) to preserve the integrity of the phytochemicals.[5][6]

  • Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.[5][6] Store the powder in airtight containers in a cool, dark place to prevent degradation.

Extraction of this compound
  • Solvent Selection: Dichloromethane has been effectively used to extract a Guajadial-enriched fraction from guava leaves.[1][7] Other solvents of varying polarities (e.g., ethanol, methanol, water) can also be screened to optimize the extraction of meroterpenoids.[5][6][8]

  • Extraction Procedure:

    • Perform a sequential solvent extraction, starting with a non-polar solvent to remove lipids and pigments, followed by a solvent of intermediate polarity like dichloromethane to extract this compound.[5][6][7]

    • The powdered leaf material can be subjected to maceration or soxhlet extraction with the chosen solvent.[9]

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.[9]

Isolation and Purification (Optional, for obtaining a pure standard)
  • Chromatographic Techniques: To obtain a pure sample of this compound for use as an analytical standard, sequential chromatographic techniques are necessary.[1]

    • Column Chromatography: Fractionate the crude extract using silica gel column chromatography with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).[7]

    • Thin-Layer Chromatography (TLC): Monitor the fractions using TLC, visualizing with an appropriate reagent such as anisaldehyde-sulfuric acid followed by heating.[7]

    • Further Purification: Pool the fractions containing this compound and subject them to further purification steps like flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.[7]

Quantification of this compound
  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the accurate quantification of this compound.

    • Instrumentation: An HPLC system equipped with a UV detector is suitable.

    • Column: A C18 reversed-phase column is commonly used for the separation of terpenoids.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is a common starting point for method development.

    • Standard Curve: Prepare a standard curve using a purified and quantified this compound standard.

    • Analysis: Inject the crude extracts from the different guava varieties and quantify the this compound content by comparing the peak areas to the standard curve.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can also be employed for quantification and offers the advantage of high throughput.[10][11]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification cluster_output Output start Collect Leaves from Different Guava Varieties drying Shade Drying start->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Dichloromethane) grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration hplc HPLC-UV Analysis concentration->hplc quantification Quantification of this compound hplc->quantification comparison Comparative Data Table quantification->comparison

Caption: Experimental workflow for the comparative analysis of this compound.

Proposed Signaling Pathway for Guajadial's Anti-Estrogenic Activity

Guajadial has been reported to have a mechanism of action similar to tamoxifen, suggesting it may act as an antagonist to the estrogen receptor.[1][4] The following diagram illustrates a simplified, proposed signaling pathway for this anti-estrogenic effect.

signaling_pathway cluster_cell Target Cell (e.g., Breast Cancer Cell) cluster_ligands Ligands ER Estrogen Receptor (ER) ERE Estrogen Response Element (in DNA) ER->ERE Binds to Proliferation Cell Proliferation ERE->Proliferation Promotes Apoptosis Apoptosis ERE->Apoptosis Inhibits Estradiol Estradiol Estradiol->ER Activates GuajadialC This compound GuajadialC->ER Inhibits

References

Comparative Analysis of Guajadial C and Known Ras/MAPK Pathway Inhibitors on Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic effects of the natural compound Guajadial C in comparison to established inhibitors of the Ras/MAPK signaling pathway. This guide provides a summary of quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

While direct evidence of this compound's impact on the Ras/MAPK pathway is not currently available in published literature, its cytotoxic activity against various cancer cell lines warrants a comparative analysis against well-characterized inhibitors of this critical signaling cascade. A related compound, Guajadial, has been shown to inhibit the proliferation of A549 lung cancer cells by blocking the Ras/MAPK pathway, suggesting that other similar natural products may have related mechanisms of action. This guide, therefore, focuses on a comparative assessment of the cytotoxic profiles of this compound and selected FDA-approved Ras/MAPK pathway inhibitors across several cancer cell lines.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a selection of Ras/MAPK pathway inhibitors against various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundTarget(s)HCT116 (Colon)A549 (Lung)Huh7 (Liver)CCRF-CEM (Leukemia)DU145 (Prostate)MCF-7 (Breast)
This compound Unknown4.42 µM[1]33.6 µM[1]2.93 µM[1]42.8 µM[1]55.4 µM[1]No Effect[2]
Trametinib MEK1/20.0005 µM0.001-0.01 µMNot AvailableNot AvailableNot AvailableNot Available
Selumetinib MEK1/2Not AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Vemurafenib BRAF (V600E)>10 µM (BRAF WT)Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Sorafenib RAF, VEGFR, PDGFR29.4 µg/ml (~50 µM)[3]0.78-25 µMNot AvailableNot AvailableNot AvailableNot Available
Cobimetinib MEK1Not AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

The following are generalized experimental protocols for determining the cytotoxic activity of a compound. Specific details may vary between the cited studies.

Cell Lines and Culture:

  • HCT116 (Human Colorectal Carcinoma): Maintained in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • A549 (Human Lung Carcinoma): Cultured in F-12K Medium with 10% FBS and 1% penicillin-streptomycin.

  • Huh7 (Human Hepatocellular Carcinoma): Grown in Dulbecco's Modified Eagle Medium (DMEM) containing 10% FBS and 1% penicillin-streptomycin.

  • CCRF-CEM (Human T-cell Acute Lymphoblastic Leukemia): Maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

  • DU145 (Human Prostate Carcinoma): Cultured in Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% penicillin-streptomycin.

  • MCF-7 (Human Breast Adenocarcinoma): Maintained in EMEM with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% penicillin-streptomycin.

All cells are typically incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Trametinib). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Ras/MAPK Pathway and Experimental Workflow

To better understand the context of this comparison, the following diagrams illustrate the Ras/MAPK signaling pathway and a typical experimental workflow for assessing cytotoxicity.

Ras_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation RAF RAF Ras->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The Ras/MAPK signaling pathway, a key regulator of cell proliferation and survival.

Cytotoxicity_Workflow A Seed Cancer Cells in 96-well plate B Incubate Overnight A->B C Treat with varying concentrations of This compound or Inhibitor B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate % Viability and IC50 Value H->I

Caption: A generalized experimental workflow for determining the IC50 value of a compound.

Comparative_Analysis cluster_guajadial This compound cluster_inhibitors Known Ras/MAPK Inhibitors cluster_comparison Comparison G_Data Cytotoxicity Data (IC50 Values) Comparison Comparative Potency and Selectivity G_Data->Comparison I_Data Cytotoxicity Data (IC50 Values) I_Data->Comparison

Caption: Logical relationship for the comparative analysis of cytotoxic data.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.